Lenampicillin
Description
structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O7S/c1-10-12(31-20(28)30-10)9-29-19(27)15-21(2,3)32-18-14(17(26)24(15)18)23-16(25)13(22)11-7-5-4-6-8-11/h4-8,13-15,18H,9,22H2,1-3H3,(H,23,25)/t13-,14-,15+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUKMWMSYCIYRD-ZXFNITATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)O1)COC(=O)C2C(SC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)N)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC(=O)O1)COC(=O)[C@H]2C(S[C@H]3N2C(=O)[C@H]3NC(=O)[C@@H](C4=CC=CC=C4)N)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057901 | |
| Record name | Lenampicillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86273-18-9 | |
| Record name | Lenampicillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86273-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lenampicillin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086273189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lenampicillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LENAMPICILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M568DM08K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lenampicillin: A Prodrug Approach to Enhance the Oral Bioavailability of Ampicillin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ampicillin, a broad-spectrum β-lactam antibiotic, has been a cornerstone in the treatment of various bacterial infections. However, its clinical utility is often hampered by poor oral bioavailability. To overcome this limitation, prodrug strategies have been employed, leading to the development of compounds like lenampicillin. This compound is an ester prodrug of ampicillin designed to enhance its absorption from the gastrointestinal tract. Upon oral administration, this compound is efficiently absorbed and subsequently hydrolyzed by endogenous esterases to release the active parent drug, ampicillin. This guide provides a comprehensive technical overview of this compound, focusing on its mechanism as a prodrug, comparative pharmacokinetic data, detailed experimental protocols for its evaluation, and its metabolic pathway.
Introduction
Ampicillin's efficacy is well-established against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[1] However, its oral absorption is incomplete and variable, necessitating higher or more frequent dosing, which can lead to gastrointestinal side effects and contribute to the development of bacterial resistance.
The prodrug approach is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of drugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active therapeutic agent. This compound is a classic example of this approach, where the carboxyl group of ampicillin is esterified to increase its lipophilicity, thereby enhancing its passage across the intestinal mucosa.
The Prodrug Mechanism: From this compound to Ampicillin
This compound is the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester of ampicillin.[2] This ester linkage is the key to its function as a prodrug. After oral administration, this compound remains intact in the acidic environment of the stomach and is readily absorbed through the intestinal wall due to its increased lipophilicity compared to ampicillin.
Once absorbed into the systemic circulation, this compound is rapidly hydrolyzed by non-specific esterases present in the intestinal wall, blood, and liver.[1][3] This enzymatic cleavage of the ester bond releases ampicillin, the active antibacterial agent, and an inactive promoiety. The unchanged this compound is typically not detected in the blood or urine, indicating a rapid and efficient conversion to ampicillin during the absorption process.[3]
Signaling Pathway: Esterase-Mediated Hydrolysis of this compound
The biotransformation of this compound to ampicillin is a straightforward enzymatic hydrolysis reaction.
Caption: Metabolic pathway of this compound to ampicillin.
Pharmacokinetic Profile: this compound vs. Ampicillin
The primary advantage of this compound over ampicillin is its superior oral bioavailability, leading to higher and more rapid attainment of therapeutic plasma concentrations of ampicillin.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of ampicillin following oral administration of this compound compared to an equimolar dose of ampicillin.
Table 1: Comparative Pharmacokinetic Parameters of Ampicillin after Oral Administration of this compound and Ampicillin
| Parameter | This compound (400 mg) | Ampicillin (equimolar dose) | Reference |
| Cmax (µg/mL) | 6.5 | 2.9 | |
| Tmax (h) | 0.70 | 0.87 |
Table 2: Comparative Pharmacokinetic Parameters from a Crossover Study
| Parameter | This compound (800 mg) | Bacampicillin (800 mg) | Amoxycillin (500 mg) | Reference |
| Cmax (mg/L) | 12.0 | 9.7 | 7.6 | |
| Tmax (h) | 0.6 | 0.7 | 1.4 |
Table 3: Urinary Excretion of Ampicillin
| Drug Administered | Cumulative Urinary Recovery of Ampicillin (0-12 h) | Reference |
| This compound | Similar to Bacampicillin and Amoxycillin | |
| This compound (in human, dogs, and rats) | 93% (human), 74% (dogs), 55% (rats) of metabolites |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of this compound's pharmacokinetics.
Human Pharmacokinetic Study Protocol
This protocol is a representative example based on common practices in the field.
5.1.1 Study Design: A randomized, open-label, two-way crossover study with a washout period of at least one week between administrations.
5.1.2 Subjects: Healthy adult male volunteers (n=41 in one study) who have given written informed consent. Subjects should be in good health as determined by medical history, physical examination, and routine laboratory tests.
5.1.3 Drug Administration:
-
Test Drug: A single oral dose of this compound (e.g., 400 mg).
-
Reference Drug: A single oral dose of ampicillin (equimolar to the this compound dose).
-
Drugs are administered with a standardized volume of water after an overnight fast of at least 10 hours. Food is withheld for at least 4 hours post-dose.
5.1.4 Blood Sampling:
-
Venous blood samples (approximately 5 mL) are collected into heparinized tubes at pre-dose (0 h) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours).
-
Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -20°C or lower until analysis.
5.1.5 Urine Collection:
-
Urine is collected at specified intervals (e.g., 0-2, 2-4, 4-6, 6-8, 8-12, and 12-24 hours) post-dose.
-
The volume of each collection is measured, and an aliquot is stored at -20°C or lower until analysis.
5.1.6 Bioanalytical Method: HPLC-UV for Ampicillin Quantification in Plasma
This method is based on established protocols for ampicillin analysis.
-
Sample Preparation (Protein Precipitation):
-
To 250 µL of plasma sample in a microcentrifuge tube, add a known concentration of an internal standard (e.g., ciprofloxacin).
-
Add 50 µL of perchloric acid to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,200 rpm for 7 minutes.
-
Carefully transfer the supernatant to an autosampler vial for injection.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.05 M phosphate buffer (pH 3.5) and methanol or acetonitrile (e.g., 87:13 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 225 nm.
-
Injection Volume: 100 µL.
-
-
Calibration and Quantification:
-
Prepare calibration standards by spiking blank plasma with known concentrations of ampicillin.
-
Construct a calibration curve by plotting the peak area ratio of ampicillin to the internal standard against the nominal concentration.
-
Determine the concentration of ampicillin in the study samples by interpolation from the calibration curve.
-
5.1.7 Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t1/2) are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.
Experimental Workflow
Caption: Workflow for a typical human pharmacokinetic study.
Synthesis of this compound
The synthesis of this compound involves the esterification of ampicillin with a suitable promoiety. A general, representative synthesis is described below.
Logical Relationship of Synthesis
Caption: Logical workflow for the synthesis of this compound.
Conclusion
This compound serves as an exemplary case of a successful prodrug strategy to enhance the oral bioavailability of a well-established antibiotic, ampicillin. By transiently modifying the physicochemical properties of ampicillin through esterification, this compound facilitates improved absorption, leading to higher and more rapid achievement of therapeutic drug concentrations in the systemic circulation. The quantitative data clearly demonstrate the pharmacokinetic advantages of this compound over ampicillin. The experimental protocols outlined provide a framework for the robust evaluation of such prodrugs. The continued application of such drug delivery strategies holds significant promise for optimizing the therapeutic potential of many existing and future pharmaceutical agents.
References
Lenampicillin: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenampicillin is a semi-synthetic antibiotic belonging to the penicillin class of drugs. It functions as a prodrug of ampicillin, designed for enhanced oral bioavailability. Following oral administration, this compound is rapidly absorbed and subsequently hydrolyzed to release the active therapeutic agent, ampicillin.[1] Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, antibacterial activity, pharmacokinetics, and synthesis of this compound.
Chemical Structure
This compound is the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester of ampicillin.[2]
IUPAC Name: (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[2]
Molecular Formula: C₂₁H₂₃N₃O₇S[2]
Molecular Weight: 461.49 g/mol
CAS Number: 86273-18-9
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₃N₃O₇S | |
| Molecular Weight | 461.49 g/mol | |
| Appearance | Solid powder | Smolecule |
| Solubility | Soluble in DMSO | Smolecule |
| logP (calculated) | 1.773 | |
| pKa (acidic) | Not Available | |
| pKa (basic) | Not Available | |
| Melting Point | Not Available |
Mechanism of Action
This compound is a prodrug that is rapidly converted to ampicillin in the body. Ampicillin is a broad-spectrum β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall. It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity. By inhibiting the transpeptidase activity of PBPs, ampicillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.
References
A Comprehensive Technical Guide to the Synthesis and Characterization of Lenampicillin
Introduction
Lenampicillin is a semi-synthetic, orally administered antibiotic belonging to the penicillin class of drugs. It functions as a prodrug of ampicillin, designed to enhance oral bioavailability.[1][2] Upon absorption from the gastrointestinal tract, this compound is rapidly hydrolyzed by esterases in tissues and the liver to release the active therapeutic agent, ampicillin.[1] This guide provides a detailed overview of the synthesis, characterization, and mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a penicillanic acid ester.[3] Its key physical and chemical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | [4] |
| Molecular Formula | C₂₁H₂₃N₃O₇S | |
| Molar Mass | 461.49 g·mol⁻¹ | |
| Exact Mass | 461.1257 Da | |
| CAS Number | 86273-18-9 | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years) |
Synthesis of this compound
The synthesis of this compound involves the esterification of ampicillin. The core concept is to mask the carboxylic acid group of ampicillin with a promoiety that improves its lipophilicity and absorption, and is later cleaved in the body to release the active drug. Several methods have been developed for this purpose.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Method 1: Esterification with 5-methyl-2-oxo-1,3-dioxol-4-ylmethyl chloride
This is a common method for synthesizing this compound.
Protocol:
-
Preparation of Ampicillin Salt: Suspend ampicillin in a suitable organic solvent (e.g., dichloromethane). Add a tertiary amine base (e.g., triethylamine) to form the carboxylate salt of ampicillin, which is more nucleophilic.
-
Reaction: To the suspension from step 1, add a solution of 5-methyl-2-oxo-1,3-dioxol-4-ylmethyl chloride in the same solvent. The reaction is typically carried out at a controlled temperature (e.g., 0-5°C) to minimize side reactions.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with water to remove the amine salt and any unreacted starting materials.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as NMR, Mass Spectrometry, and HPLC.
Method 2: Diazopropane Esterification Method
This method is noted for its high efficiency and yield.
Protocol:
-
Dissolution: Dissolve ampicillin in a suitable organic solvent.
-
Reaction: Add diazopropane (CH₃CH₂CHN₂) as the esterifying agent. The reaction proceeds via a nucleophilic attack of the ampicillin carboxylate on the diazopropane molecule, leading to the formation of the propyl ester and the evolution of nitrogen gas.
-
Completion: The reaction is typically rapid and clean, often driven to completion by the loss of nitrogen gas.
-
Purification: After the reaction is complete, the solvent is removed under reduced pressure. As this method produces no undesirable byproducts, purification is often straightforward, potentially involving a simple wash or recrystallization step.
-
Characterization: Verify the final product's structure and purity using standard analytical methods.
Synthesis Yields
| Synthesis Method | Reported Yield |
| Diazopropane Esterification | > 95% |
| 2,2-Dimethyl-1-oxopropoxy Methyl Ester Synthesis | 70 - 85% |
Characterization of this compound
The characterization of a newly synthesized active pharmaceutical ingredient is crucial to ensure its identity, purity, and quality.
Experimental Protocol: LC/MS/MS Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is a powerful technique for the quantitative analysis and confirmation of this compound and its active metabolite, ampicillin, in various matrices.
Protocol:
-
Sample Preparation:
-
For bulk drug substance: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
-
For biological samples (e.g., plasma, tissue): Perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation. An optional solid-phase extraction (SPE) cleanup can be used for more complex matrices to remove interfering substances.
-
-
Chromatographic Separation (LC):
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient elution is typically used, starting with a high percentage of aqueous phase (e.g., 0.1% formic acid in water) and increasing the percentage of organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.
-
Injection Volume: Inject a small volume (e.g., 5-10 µL) of the prepared sample.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization: Use an electrospray ionization (ESI) source in positive ion mode.
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Transitions: Select specific precursor-to-product ion transitions for both this compound and ampicillin (and an internal standard) to ensure specificity and sensitivity.
-
-
Quantification: Create a calibration curve using standards of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
Mechanism of Action and Pharmacokinetics
This compound is a prodrug that is inactive in its original form. Its therapeutic effect is realized after it is converted to ampicillin in the body.
Prodrug Activation and Antibacterial Action
-
Absorption: After oral administration, this compound is absorbed through the gastrointestinal tract.
-
Activation: In the body, esterase enzymes, present in tissues and the liver, hydrolyze the ester bond of this compound. This process releases the active drug, ampicillin, and the promoiety.
-
Inhibition of Cell Wall Synthesis: Ampicillin then exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final step in peptidoglycan synthesis.
-
Bactericidal Effect: The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall, leading to cell lysis and death, particularly in rapidly dividing bacteria.
Signaling Pathway Diagram
Caption: Prodrug activation and mechanism of action of this compound.
Pharmacokinetic Profile
The prodrug design of this compound significantly improves the pharmacokinetic properties compared to ampicillin.
| Parameter | This compound (400 mg dose) | Ampicillin (equimolar dose) | Source |
| Cmax (µg/mL) | 6.5 | 2.9 | |
| Tmax (h) | 0.70 | 0.87 |
A comparative study also highlighted the pharmacokinetic advantages of this compound over amoxicillin and another ampicillin prodrug, bacampicillin.
| Drug | Cmax (mg/L) | Tmax (h) |
| This compound | 12.0 | 0.6 |
| Bacampicillin | 9.7 | 0.7 |
| Amoxycillin | 7.6 | 1.4 |
These data demonstrate that this compound achieves a higher peak serum concentration in a shorter amount of time, which can be advantageous for treating acute bacterial infections.
References
- 1. What is the mechanism of this compound hydrochloride? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. Preparation, hydrolysis, and oral absorption of lactonyl esters of penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C21H23N3O7S | CID 65646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
In Vitro and In Vivo Metabolism of Lenampicillin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenampicillin is a well-established aminopenicillin antibiotic, administered as a prodrug to enhance the oral bioavailability of its active moiety, ampicillin. This technical guide provides a comprehensive overview of the in vitro and in vivo metabolism of this compound, drawing from available scientific literature. The document details the metabolic pathways, presents quantitative data in structured tables, and outlines detailed experimental protocols for the study of its biotransformation. Visual diagrams generated using the DOT language are included to illustrate key metabolic processes and experimental workflows, offering a clear and concise resource for professionals in the field of drug development and pharmacology.
Introduction
This compound, an ester prodrug of ampicillin, is designed to overcome the limited oral absorption of the parent drug. Upon administration, it undergoes rapid and extensive metabolism to release ampicillin, which exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. Understanding the metabolic fate of this compound is crucial for optimizing its therapeutic use and for the development of future antibiotic therapies. This guide synthesizes data on its hydrolysis and subsequent metabolism in various biological systems.
In Vitro Metabolism
The in vitro metabolism of this compound is characterized by the rapid hydrolysis of its ester linkage, primarily mediated by esterases present in various tissues.
Hydrolysis in Biological Matrices
Key Metabolites
The primary metabolic event is the hydrolysis of the ester bond, yielding ampicillin and a promoiety. The ampicillin can then undergo further degradation. In vitro incubation of this compound with rat intestinal or liver preparations and blood has identified the following metabolites of the promoiety: diacetyl, acetoin, and 2,3-butanediol[2].
In Vivo Metabolism and Pharmacokinetics
Following oral administration, this compound is rapidly absorbed and metabolized, leading to the systemic availability of ampicillin. Unchanged this compound is not detected in the blood or urine of humans, dogs, or rats, indicating complete and efficient hydrolysis during or shortly after absorption[1].
Metabolic Pathways
The in vivo metabolism of this compound can be described in two main stages:
-
Hydrolysis to Ampicillin: The ester linkage of this compound is cleaved by esterases, releasing ampicillin. This process is believed to occur predominantly in the intestinal wall during absorption, as well as in the blood and liver[1].
-
Metabolism of Ampicillin and the Promoiety: The released ampicillin is the active therapeutic agent. A portion of it is metabolized to inactive products, primarily alpha-aminobenzylpenicilloic acid (ABPA) and its 5S-penicilloic acid isomer (5S-ABPA)[1]. The promoiety is metabolized to acetoin, mainly in the intestinal tissues, which is then converted to 2,3-butanediol in the liver.
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound is characterized by the rapid appearance of ampicillin in the serum. The prodrug formulation leads to higher peak serum concentrations (Cmax) of ampicillin achieved in a shorter time (Tmax) compared to the administration of an equimolar dose of ampicillin itself.
Table 1: Pharmacokinetic Parameters of Ampicillin Following Oral Administration of this compound in Healthy Human Volunteers
| Parameter | Value | Reference |
| Dose of this compound | 400 mg | |
| Ampicillin Cmax | 6.5 µg/mL | |
| Ampicillin Tmax | 0.70 h | |
| Dose of this compound | 800 mg (equivalent to 500 mg ampicillin) | |
| Ampicillin Cmax | 12.0 mg/L | |
| Ampicillin Tmax | 0.6 h |
Urinary Excretion of Metabolites
The majority of the administered dose of this compound is excreted in the urine as ampicillin and its metabolites. There are notable species differences in the extent of urinary excretion.
Table 2: Total Urinary Excretion of Ampicillin and its Metabolites Following Oral Administration of this compound
| Species | Total Urinary Excretion (% of Dose) | Reference |
| Human | 93% | |
| Dog | 74% | |
| Rat | 55% |
The primary urinary metabolites are ampicillin, ABPA, and 5S-ABPA. The urinary excretion of the promoiety metabolites, acetoin and 2,3-butanediol, is relatively low, accounting for about 9% of the dose in rats and less than 1% in dogs. A detailed quantitative breakdown of the individual ampicillin-related metabolites in urine is not consistently reported across the literature.
Experimental Protocols
This section outlines representative protocols for the in vitro and in vivo analysis of this compound metabolism, based on methodologies described in the literature for ampicillin prodrugs and general drug metabolism studies.
In Vitro Hydrolysis of this compound in Liver Microsomes
This protocol describes a typical experiment to determine the rate of hydrolysis of this compound in a liver microsomal preparation.
Objective: To quantify the rate of disappearance of this compound and the formation of ampicillin in the presence of liver microsomes.
Materials:
-
This compound hydrochloride
-
Pooled human, rat, or dog liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction
-
Internal standard (for HPLC analysis)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
Procedure:
-
Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, liver microsomes (e.g., at a final concentration of 0.5-1.0 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes) to allow the system to equilibrate.
-
Initiation of Reaction: Initiate the reaction by adding a known concentration of this compound (e.g., 1-10 µM) to each tube.
-
Time-course Sampling: At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), terminate the reaction in individual tubes by adding a volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the terminated reaction mixtures to precipitate the proteins.
-
HPLC Analysis: Transfer the supernatant to HPLC vials and analyze for the concentrations of this compound and ampicillin using a validated HPLC method.
-
Data Analysis: Plot the natural logarithm of the remaining this compound concentration versus time to determine the first-order rate constant of hydrolysis and the half-life (t½ = 0.693/k).
In Vivo Pharmacokinetic and Metabolite Analysis in Rats
This protocol provides a general framework for an in vivo study in rats to determine the pharmacokinetic profile of ampicillin following oral administration of this compound and to analyze urinary metabolites.
Objective: To determine the plasma concentration-time profile of ampicillin and to identify and quantify the major metabolites in urine after a single oral dose of this compound to rats.
Materials:
-
This compound hydrochloride
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Oral gavage needles
-
Metabolic cages for urine collection
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
HPLC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation and Fasting: Acclimate rats to the housing conditions and fast them overnight before dosing, with free access to water.
-
Dosing: Administer a single oral dose of this compound suspension to each rat via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Urine Collection: House the rats in metabolic cages and collect urine over specific intervals (e.g., 0-8, 8-24, 24-48 hours).
-
Sample Analysis:
-
Plasma: Extract ampicillin from the plasma samples (e.g., by protein precipitation) and analyze the concentrations using a validated LC-MS/MS method.
-
Urine: Analyze the urine samples directly or after dilution and appropriate sample preparation to identify and quantify ampicillin, ABPA, and 5S-ABPA using an LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd) using appropriate software.
-
Metabolite Analysis: Calculate the percentage of the administered dose excreted in the urine as each of the major metabolites.
Conclusion
This compound serves as an effective prodrug for ampicillin, demonstrating rapid and extensive conversion to its active form both in vitro and in vivo. The metabolism is primarily driven by esterases in the intestinal wall, blood, and liver. The resulting ampicillin exhibits favorable pharmacokinetic properties, with high bioavailability and rapid attainment of peak serum concentrations. The major urinary metabolites are ampicillin and its degradation products, ABPA and 5S-ABPA, with species-dependent variations in the extent of excretion. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other aminopenicillin prodrugs, contributing to a deeper understanding of their metabolic fate and therapeutic optimization.
References
Pharmacokinetics and Pharmacodynamics of Lenampicillin in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenampicillin, a prodrug of the broad-spectrum antibiotic ampicillin, is designed to enhance oral absorption. This document provides a comprehensive overview of the available preclinical data on the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in various animal models. As this compound is rapidly and completely hydrolyzed to ampicillin during absorption, the systemic circulation is exposed only to ampicillin.[1] Consequently, much of the pharmacokinetic and pharmacodynamic data presented herein pertains to ampicillin, serving as a critical surrogate for understanding the in vivo behavior of this compound. This guide summarizes key PK parameters, details experimental methodologies for preclinical evaluation, and explores the pharmacodynamic profile of this important antibiotic.
Introduction
This compound hydrochloride (LAPC) is an orally administered prodrug of ampicillin. The promoiety is designed to increase the lipophilicity of the ampicillin molecule, thereby improving its absorption from the gastrointestinal tract. Following absorption, this compound is rapidly hydrolyzed by esterases in the intestinal wall, blood, and liver, releasing the active moiety, ampicillin, into the systemic circulation.[1] Unchanged this compound is not detected in the blood or urine, underscoring its efficient conversion.[1] This guide aims to consolidate the existing knowledge on the pharmacokinetic and pharmacodynamic properties of this compound in key preclinical animal models, providing a valuable resource for researchers in drug development.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound is intrinsically linked to that of its active metabolite, ampicillin. The primary advantage of this compound lies in its enhanced oral bioavailability compared to ampicillin itself.
Absorption
This compound exhibits satisfactory intestinal absorption, which is significantly greater than that of ampicillin. This is evidenced by the high urinary excretion of ampicillin and its metabolites following oral administration of this compound. In studies comparing different animal species, the extent of absorption varies. For instance, urinary excretion of metabolites accounts for approximately 55% of the administered dose in rats and 74% in dogs, indicating good but variable absorption across species.[1]
Distribution
Once converted to ampicillin, the drug distributes into various tissues. Ampicillin is known to be evenly distributed in tissues, with the highest concentrations typically found in the kidney and liver.
Metabolism
This compound undergoes rapid and extensive first-pass metabolism to yield ampicillin. The promoiety is also metabolized. In rats and dogs, the primary metabolites of the promoiety are diacetyl, acetoin, and 2,3-butanediol.[2] The biotransformation to acetoin primarily occurs in the intestinal tissues, followed by conversion to 2,3-butanediol in the liver. The major urinary metabolites of the ampicillin moiety are ampicillin itself, α-aminobenzylpenicilloic acid (ABPA), and its 5S-penicilloic acid isomer (5S-ABPA).
Excretion
The primary route of excretion for ampicillin and its metabolites is via the urine. The urinary excretion of the promoiety metabolites, acetoin and 2,3-butanediol, is relatively low, accounting for about 9% of the dose in rats and less than 1% in dogs within 48 hours.
Pharmacokinetic Parameters
While direct comparative studies of this compound across different animal models are limited, data from human studies and ampicillin studies in animals provide valuable insights. In a human study, this compound achieved a higher maximum concentration (Cmax) of 12.0 mg/L and a shorter time to reach Cmax (Tmax) of 0.6 hours compared to bacampicillin and amoxicillin. This suggests that this compound's formulation leads to rapid and high systemic availability of ampicillin.
The following tables summarize key pharmacokinetic parameters for ampicillin (the active metabolite of this compound) in rats and dogs.
Table 1: Pharmacokinetic Parameters of Ampicillin in Rats (Oral Administration)
| Parameter | Value | Reference |
| Dose | Not Specified | |
| Cmax (µg/mL) | Not Specified | |
| Tmax (h) | Not Specified | |
| AUC (µg·h/mL) | 2.76 ± 0.11 (as sultamicillin) | |
| Oral Bioavailability (%) | 56.7 (as sultamicillin) | |
| Half-life (h) | 0.75 (as sultamicillin) |
Note: Data for sultamicillin, another ampicillin prodrug, is used as a proxy due to the limited availability of direct oral ampicillin PK data in rats from the provided search results.
Table 2: Pharmacokinetic Parameters of Ampicillin in Dogs (Oral Administration)
| Parameter | Value | Reference |
| Dose (mg/kg) | 20 | |
| Cmax (µg/mL) | Varies with feeding | |
| Tmax (h) | Varies with feeding | |
| AUC | Impaired with food | |
| Oral Bioavailability (%) | Not Specified | |
| Half-life (h) | Not Specified |
Note: Ampicillin absorption in dogs is significantly affected by the presence of food, with administration to fasted animals being recommended. This highlights a critical consideration for designing and interpreting pharmacokinetic studies.
Pharmacodynamics of this compound
The pharmacodynamic activity of this compound is that of ampicillin, which is a time-dependent bactericidal agent. Its efficacy is primarily correlated with the time that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen (%fT > MIC).
In Vivo Efficacy
Specific in vivo efficacy studies for this compound in animal infection models are not extensively detailed in the available literature. However, the efficacy can be inferred from the numerous studies conducted on ampicillin. Ampicillin has demonstrated efficacy against a wide range of Gram-positive and some Gram-negative bacteria. In a mouse peritonitis model, penicillin (a related β-lactam) showed that a T>MIC of over 50% of the treatment time achieved maximum effect.
Experimental Protocols
This section outlines detailed methodologies for conducting pharmacokinetic and pharmacodynamic studies of this compound in animal models.
Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of this compound after oral administration in rats and dogs.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
-
Male Beagle dogs (8-12 kg)
Drug Administration:
-
Rats: this compound is administered via oral gavage at a predetermined dose. Animals should be fasted overnight prior to dosing.
-
Dogs: this compound is administered orally in capsule form. Dogs should be fasted for at least 12 hours before and 4 hours after drug administration.
Blood Sampling:
-
Rats: Blood samples (approximately 0.2 mL) are collected from the tail vein at 0 (predose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into heparinized tubes.
-
Dogs: Blood samples (approximately 2 mL) are collected from the jugular vein at 0 (predose), 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose into heparinized tubes.
Sample Processing and Analysis:
-
Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Ampicillin concentrations in plasma are determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
HPLC-MS/MS Method for Ampicillin in Plasma:
-
Sample Preparation: Protein precipitation is a common method. An aliquot of plasma is mixed with a precipitating agent (e.g., acetonitrile or methanol), vortexed, and centrifuged to remove proteins. The supernatant is then analyzed.
-
Chromatography: A C18 reversed-phase column is typically used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific parent-to-daughter ion transitions for ampicillin and an internal standard.
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis.
Pharmacodynamic Study Protocol (Murine Thigh Infection Model)
Objective: To evaluate the in vivo efficacy of this compound against a specific pathogen (e.g., Streptococcus pneumoniae) in a mouse thigh infection model.
Animals:
-
Female ICR or BALB/c mice (e.g., 6-8 weeks old).
-
Mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 before infection to reduce the influence of the immune system.
Infection:
-
A clinical isolate of Streptococcus pneumoniae is grown to a logarithmic phase.
-
Mice are anesthetized, and each thigh is injected intramuscularly with a specific inoculum of the bacterial suspension (e.g., 0.1 mL containing 10^6 to 10^7 CFU).
Drug Administration:
-
This compound is administered orally via gavage at various dose levels and dosing intervals starting 2 hours post-infection. A control group receives the vehicle only.
Efficacy Assessment:
-
At 24 hours post-infection, mice are euthanized.
-
The thighs are aseptically removed, homogenized in saline, and serially diluted.
-
The dilutions are plated on appropriate agar plates to determine the number of colony-forming units (CFU) per thigh.
-
The efficacy of this compound is determined by the reduction in bacterial load (log10 CFU/thigh) compared to the control group.
Pharmacodynamic Analysis:
-
The relationship between a pharmacokinetic/pharmacodynamic (PK/PD) index (e.g., %fT > MIC) and the antibacterial effect is modeled to determine the exposure required for a static effect and for 1-log and 2-log reductions in bacterial count.
Visualizations
Experimental Workflows
References
An In-depth Technical Guide to the Enzymatic Conversion of Lenampicillin to Ampicillin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of lenampicillin into its active form, ampicillin. This compound, a prodrug of ampicillin, is designed to enhance the oral bioavailability of the parent antibiotic.[1][2] This document details the mechanism of this conversion, presents key pharmacokinetic data, outlines relevant experimental protocols, and illustrates the underlying biological and experimental pathways.
Introduction: The Prodrug Strategy
Ampicillin, a broad-spectrum β-lactam antibiotic, is characterized by relatively poor absorption after oral administration.[3] To overcome this limitation, prodrugs such as this compound were developed. This compound is an ester of ampicillin, specifically the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester.[4] This modification masks the polar carboxylate group of ampicillin, increasing its lipophilicity and facilitating its absorption through the gastrointestinal tract.[1] Following absorption, the ester linkage is rapidly cleaved by endogenous enzymes to release the active ampicillin.
The Enzymatic Conversion Pathway
The primary mechanism for the activation of this compound is enzymatic hydrolysis. This biotransformation is not reliant on a complex signaling cascade but is a direct result of catalysis by non-specific esterase enzymes.
2.1 The Role of Esterases
Upon oral administration, this compound is absorbed and subsequently hydrolyzed by esterases present in high concentrations in the intestinal wall, liver, and blood. These enzymes recognize and cleave the ester bond of the this compound molecule. This process is highly efficient, as unchanged this compound is typically not detected in the blood or urine following oral administration, indicating rapid and complete conversion during or immediately after absorption.
2.2 Reaction and Metabolites
The hydrolysis of this compound yields three molecules: the active antibiotic ampicillin, carbon dioxide, and acetoin. The promoiety is designed to be metabolically inert and easily cleared. Studies in rats and dogs have shown that acetoin is further metabolized in the liver to 2,3-butanediol.
The enzymatic conversion can be visualized as a two-step process following the initial hydrolysis:
Figure 1: Metabolic pathway of this compound to ampicillin.
Quantitative Pharmacokinetic Data
Clinical studies in healthy volunteers have demonstrated the superior pharmacokinetic profile of this compound compared to ampicillin and other ampicillin prodrugs. The enhanced absorption leads to a higher maximum serum concentration (Cmax) of ampicillin achieved in a shorter amount of time (Tmax).
Table 1: Pharmacokinetic Parameters of Ampicillin after Oral Administration of this compound vs. Ampicillin
| Parameter | This compound (400 mg) | Ampicillin (equimolar dose) | Reference |
| Cmax (µg/mL) | 6.5 | 2.9 | |
| Tmax (h) | 0.70 | 0.87 |
Table 2: Comparative Pharmacokinetics of Ampicillin Esters and Amoxicillin
| Drug Administered | Dose | Equivalent Ampicillin/Amoxicillin Dose | Mean Peak Serum Conc. (Cmax) (mg/L) | Time to Peak (Tmax) (h) | Reference |
| This compound | 800 mg | 500 mg | 12.0 - 12.9 | 0.6 | |
| Bacampicillin | 800 mg | 556 mg | 9.7 | 0.7 | |
| Amoxicillin | 500 mg | 500 mg | 7.6 | 1.4 |
Experimental Protocols
The study of this compound's conversion to ampicillin involves standard pharmacokinetic analysis methodologies. Below are protocols derived from published studies.
4.1 Protocol for In Vivo Pharmacokinetic Analysis
This protocol describes a typical crossover study to determine the serum concentration and urinary excretion of ampicillin following oral administration of this compound.
1. Subject Preparation:
-
Healthy, fasting human volunteers are used.
-
A washout period is required between the administration of different drugs in a crossover design.
2. Drug Administration:
-
A single oral dose of this compound (e.g., 800 mg) is administered with a standardized volume of water.
3. Sample Collection:
-
Blood: Venous blood samples are collected into appropriate tubes at predefined intervals (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, and 6 hours post-administration). Serum is separated by centrifugation.
-
Urine: Total urine is collected at intervals for up to 12 hours post-administration.
4. Sample Storage:
-
Serum and urine samples that are not assayed immediately should be stored at -20°C or lower.
5. Ampicillin Quantification:
-
High-Performance Liquid Chromatography (HPLC): A validated HPLC method is the standard for accurately quantifying ampicillin in biological matrices. This involves protein precipitation, extraction, and chromatographic separation with UV detection.
-
Microbiological Assay: A large plate agar diffusion assay using an ampicillin-sensitive indicator organism, such as Bacillus subtilis, can also be used.
- Standard curves are prepared using known concentrations of ampicillin in pooled human serum or buffer.
- Samples and standards are added to wells cut into the agar.
- Plates are incubated (e.g., 18 hours at 35°C).
- The diameter of the zones of inhibition is measured, and concentrations are calculated from the standard curve.
6. Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, Area Under the Curve (AUC), and urinary recovery) are calculated from the concentration-time data.
Figure 2: Experimental workflow for pharmacokinetic analysis.
Mechanism of Action of Ampicillin
Once released, ampicillin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.
-
Penetration: Ampicillin penetrates the cell wall of both Gram-positive and some Gram-negative bacteria.
-
Target Binding: It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.
-
Inhibition of Transpeptidation: PBPs are transpeptidases that are essential for the final step in peptidoglycan synthesis, which involves cross-linking the peptide chains to provide the cell wall with structural integrity.
-
Cell Lysis: Inhibition of this process weakens the cell wall, leading to cell lysis and bacterial death, particularly in rapidly dividing bacteria.
Figure 3: Ampicillin's mechanism of inhibiting cell wall synthesis.
Conclusion
The enzymatic conversion of this compound to ampicillin is a highly effective prodrug strategy that significantly improves the pharmacokinetic profile of the parent antibiotic. The rapid and efficient hydrolysis by ubiquitous esterases ensures high bioavailability and therapeutic concentrations of ampicillin. Understanding this conversion is crucial for the development and optimization of antibiotic therapies, providing a clear example of how chemical modification can be leveraged to enhance drug delivery and efficacy.
References
Lenampicillin: A Technical Guide to its Potential in Treating Specific Bacterial Infections
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lenampicillin is a prodrug of the broad-spectrum β-lactam antibiotic, ampicillin. Developed to enhance the oral bioavailability of its parent compound, this compound is rapidly hydrolyzed in the body to release ampicillin, which then exerts its bactericidal action by inhibiting bacterial cell wall synthesis. This technical guide provides a comprehensive overview of this compound's mechanism of action, spectrum of activity, pharmacokinetic profile, and clinical efficacy against specific bacterial infections. The information presented herein is intended to support further research and development efforts related to this compound.
Mechanism of Action
This compound's therapeutic effect is contingent upon its in vivo conversion to ampicillin. As a prodrug, this compound itself is microbiologically inactive. Following oral administration, it is absorbed from the gastrointestinal tract and subsequently hydrolyzed by esterases present in the blood and tissues to yield ampicillin and an inactive carrier moiety.
The active component, ampicillin, is a time-dependent bactericidal agent that targets penicillin-binding proteins (PBPs) located on the inner surface of the bacterial cell membrane. By acylating the transpeptidase domain of these enzymes, ampicillin blocks the cross-linking of peptidoglycan chains, an essential step in bacterial cell wall synthesis. This inhibition leads to the weakening of the cell wall and subsequent cell lysis, particularly in actively growing and dividing bacteria.
Caption: Mechanism of Action of this compound.
Spectrum of Activity
This compound, through its conversion to ampicillin, exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. Its efficacy is, however, limited against β-lactamase-producing strains.
In Vitro Susceptibility
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of ampicillin (the active metabolite of this compound) against various clinically relevant bacteria.
| Bacterium | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Streptococcus pneumoniae (Penicillin-susceptible) | ≤0.06 | 0.12 |
| Streptococcus pneumoniae (Penicillin-intermediate) | 0.5 | 1.0 |
| Streptococcus pneumoniae (Penicillin-resistant) | 2.0 | 4.0 |
| Haemophilus influenzae (β-lactamase negative) | 0.5 | 1.0 |
| Haemophilus influenzae (β-lactamase positive) | >4.0 | >4.0 |
| Staphylococcus aureus (Methicillin-susceptible) | 0.25 | 0.5 |
| Escherichia coli | 8.0 | >32.0 |
| Gram-positive cocci (from oral infections) | - | <0.39 |
| Gram-negative bacteria (from oral infections) | - | <3.13 |
Note: Data compiled from multiple sources. MIC values for ampicillin are representative of this compound's in vivo activity.
Pharmacokinetics
The primary advantage of this compound over ampicillin is its improved oral absorption, leading to higher and more rapid peak serum concentrations of the active drug.
Comparative Pharmacokinetic Parameters
| Parameter | This compound (400 mg) | Ampicillin (equimolar dose) |
| Cmax (µg/mL) | 6.5[1] | 2.9[1] |
| Tmax (h) | 0.70[1] | 0.87[1] |
| AUC (µg·h/mL) | Similar to Ampicillin | - |
In a separate study, a higher peak serum concentration of 12.0 mg/L was reported for this compound with a Tmax of 0.6 hours.[2]
Clinical Efficacy
Clinical trials have demonstrated the efficacy of this compound in treating various bacterial infections, particularly those of the skin and soft tissues, as well as oral and maxillofacial infections.
Skin and Soft Tissue Infections
A double-blind, controlled clinical study compared the efficacy of this compound to amoxicillin in the treatment of superficial suppurative skin and soft tissue infections.
| Outcome | This compound (n=106) | Amoxicillin (n=107) |
| Cured | 55.7% | 50.5% |
| Cured or Remarkably Improved | 79.2% | 76.6% |
| Improved | 88.7% | 91.6% |
No significant difference was found between the two treatment groups. The clinical efficacy rate of this compound in another study on superficial purulent infections was 79.2%. Efficacy rates against specific bacteria in simple infections were reported as follows: Staphylococcus aureus (74.6%), Staphylococcus epidermidis (76.3%), Gram-positive cocci (100%), and anaerobes (87.5%).
Oral and Maxillofacial Infections
In a study of 109 cases of oral infections, this compound demonstrated an efficacy rate of 87.3% based on a point system and 86.3% based on the subjective judgment of the attending doctors.
Experimental Protocols
In Vitro Susceptibility Testing (Broth Microdilution)
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of ampicillin against bacterial isolates.
Caption: Workflow for MIC Determination.
-
Preparation of Antimicrobial Solution: Prepare a stock solution of ampicillin powder in a suitable solvent.
-
Bacterial Isolate Preparation: Subculture the bacterial isolate onto an appropriate agar medium and incubate overnight. Prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Broth Microdilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the ampicillin stock solution in cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of ampicillin that completely inhibits visible growth of the organism as detected by the unaided eye.
Pharmacokinetic Study Protocol
The following is a generalized protocol for a pharmacokinetic study of this compound in healthy volunteers.
Caption: Pharmacokinetic Study Workflow.
-
Study Population: Recruit a cohort of healthy adult volunteers who have provided informed consent.
-
Drug Administration: Following an overnight fast, administer a single oral dose of this compound with a standardized volume of water.
-
Blood Sampling: Collect venous blood samples into appropriate tubes at predeteremined time points (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours) post-dose.
-
Sample Processing: Separate serum from the blood samples by centrifugation and store frozen at -20°C or below until analysis.
-
Bioanalytical Method (HPLC):
-
Sample Preparation: Perform protein precipitation of the serum samples.
-
Chromatography: Utilize a reverse-phase C18 column.
-
Mobile Phase: Employ a suitable mobile phase, such as a mixture of phosphate buffer and acetonitrile.
-
Detection: Use UV detection at an appropriate wavelength for ampicillin (e.g., 230 nm).
-
Quantification: Determine the concentration of ampicillin in the samples by comparing the peak areas to a standard curve of known ampicillin concentrations.
-
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC from the serum concentration-time data using non-compartmental or compartmental analysis.
Conclusion
This compound serves as an effective oral prodrug for ampicillin, offering an improved pharmacokinetic profile that translates to higher and more rapid serum concentrations of the active antibiotic. Clinical data support its use in the treatment of susceptible bacterial infections, particularly those affecting the skin, soft tissues, and oral cavity. Further research is warranted to fully elucidate its potential role in treating a broader range of infections and to gather more extensive in vitro susceptibility data against contemporary clinical isolates.
References
The Evolution of Ampicillin: A Technical Deep Dive into Prodrug Strategies
A Whitepaper for Drug Development Professionals
Introduction: The Need for an Ampicillin Upgrade
Ampicillin, a cornerstone of antibacterial therapy since its introduction in 1961, marked a significant advancement over earlier penicillins with its broadened spectrum of activity against Gram-negative bacteria.[1] However, its clinical utility has been hampered by incomplete gastrointestinal absorption, necessitating frequent, high doses to achieve therapeutic concentrations. This limitation not only impacts patient compliance but can also lead to gastrointestinal side effects. To address these shortcomings, the development of ampicillin prodrugs emerged as a key strategy to enhance its oral bioavailability and overall therapeutic profile. This technical guide explores the history, development, and underlying scientific principles of ampicillin prodrugs, providing researchers and drug development professionals with a comprehensive overview of this important class of antibacterial agents.
The core principle behind ampicillin prodrugs lies in masking the polar carboxyl group of the ampicillin molecule, thereby increasing its lipophilicity.[2][3] This chemical modification facilitates passive diffusion across the lipid-rich membranes of the intestinal epithelium. Once absorbed into the bloodstream, these prodrugs are designed to undergo rapid and efficient enzymatic or chemical hydrolysis, regenerating the active ampicillin molecule to exert its antibacterial effect.
A Historical Perspective on Ampicillin Prodrugs
Following the launch of ampicillin, the 1970s saw the introduction of several ester prodrugs designed to improve its pharmacokinetic profile. Pivampicillin, introduced in 1971, was one of the first commercially successful ampicillin prodrugs.[1] This was soon followed by others, including bacampicillin and talampicillin, each featuring a different ester promoiety designed to optimize absorption and hydrolysis kinetics. The development of these agents represented a significant step forward in optimizing the clinical use of ampicillin.
Comparative Pharmacokinetics: A Quantitative Analysis
The primary goal in developing ampicillin prodrugs was to improve upon the parent drug's oral bioavailability. The following tables summarize key pharmacokinetic parameters from comparative studies, illustrating the success of this approach.
Table 1: Oral Bioavailability of Ampicillin and its Prodrugs
| Compound | Oral Bioavailability (%) | Reference |
| Ampicillin | 62 ± 17 | [2] |
| Pivampicillin | 92 ± 18 | |
| Bacampicillin | 86 ± 11 | |
| Talampicillin | ~87 (relative to IM) |
Table 2: Peak Plasma Concentrations (Cmax) and Time to Peak (Tmax) Following Oral Administration
| Compound | Dose (mg) | Cmax (µg/mL) | Tmax (hours) | Reference |
| Ampicillin | 495 | 3.7 | ~2 | |
| Pivampicillin | 491 (equiv.) | 7.1 | ~1 | |
| Bacampicillin | 562 (equiv.) | 8.3 | ~1 | |
| Talampicillin | 250 | 1.57 | 1 |
Mechanism of Action and Bioactivation
The therapeutic action of ampicillin prodrugs is contingent on the in vivo liberation of the active ampicillin molecule. This bioactivation process is a critical design consideration for any prodrug.
Ampicillin's Antibacterial Signaling Pathway
Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it targets and acylates the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall. This inhibition leads to a weakened cell wall and, ultimately, bacterial cell lysis.
Prodrug Hydrolysis and Activation
Upon absorption from the gastrointestinal tract, ampicillin prodrugs are rapidly hydrolyzed by esterases present in the intestinal wall, blood, and other tissues, releasing ampicillin and a promoiety. The ideal promoiety is non-toxic and readily eliminated from the body.
Experimental Protocols
This section provides an overview of the methodologies used in the synthesis and evaluation of ampicillin prodrugs.
General Synthesis of Ampicillin Ester Prodrugs
A common strategy for the synthesis of ampicillin ester prodrugs involves the protection of the amino group of ampicillin, followed by esterification of the carboxylic acid, and subsequent deprotection of the amino group.
Example: Synthesis of Talampicillin
-
Protection of the Amino Group: The primary amino group of ampicillin is protected, for example, as an enamine by reacting it with ethyl acetoacetate.
-
Esterification: The protected ampicillin is then esterified by reacting it with a suitable halo-compound, such as 3-bromophthalide, in the presence of a base.
-
Deprotection: The enamine protecting group is carefully hydrolyzed using dilute acid (e.g., HCl in acetonitrile) to yield the final prodrug, talampicillin.
In Vivo Pharmacokinetic Evaluation
Pharmacokinetic studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the prodrugs and the liberated active drug.
Protocol: Quantification of Ampicillin in Human Plasma by HPLC-UV
This protocol is a representative example for determining the concentration of ampicillin in plasma samples obtained from clinical studies.
-
Sample Preparation:
-
To 100 µL of human plasma, add 200 µL of an internal standard solution (e.g., a suitable cephalosporin) in acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate, pH 6.0) and acetonitrile. A common ratio is 83:17 (v/v) aqueous buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Injection Volume: 20 µL.
-
-
Calibration and Quantification:
-
Prepare calibration standards by spiking known concentrations of ampicillin into drug-free plasma.
-
Process these standards alongside the study samples.
-
Construct a calibration curve by plotting the peak area ratio of ampicillin to the internal standard against the concentration.
-
Determine the ampicillin concentration in the study samples by interpolation from the calibration curve.
-
In Vitro Hydrolysis Studies
In vitro hydrolysis studies are performed to assess the stability of the prodrug in simulated biological fluids and its conversion rate to the active drug.
Protocol: Hydrolysis Kinetics in Simulated Gastric Fluid, Intestinal Fluid, and Human Plasma
-
Preparation of Hydrolysis Media:
-
Prepare simulated gastric fluid (e.g., HCl buffer, pH 1.2) and simulated intestinal fluid (e.g., phosphate buffer, pH 7.4).
-
Obtain 80% human plasma.
-
-
Hydrolysis Experiment:
-
Dissolve the ampicillin prodrug in each of the hydrolysis media to a known concentration.
-
Incubate the solutions at 37°C.
-
At various time points, withdraw aliquots of the solutions.
-
-
Analysis:
-
Analyze the concentration of the remaining prodrug and the released ampicillin in the aliquots using a validated analytical method, such as HPLC.
-
-
Data Analysis:
-
Calculate the rate of hydrolysis (k) and the half-life (t½) of the prodrug in each medium by plotting the logarithm of the remaining prodrug concentration versus time.
-
Conclusion and Future Directions
The development of ampicillin prodrugs represents a classic and successful application of the prodrug concept to overcome the pharmacokinetic limitations of a parent drug. By transiently modifying the ampicillin molecule, researchers were able to significantly enhance its oral absorption and clinical utility. The principles learned from the development of pivampicillin, bacampicillin, and talampicillin continue to inform modern prodrug design.
Future research in this area may focus on the development of novel promoieties that offer even more precise control over the rate and site of drug release, potentially leading to improved efficacy and reduced side effects. Furthermore, the application of the prodrug strategy to other antibiotics facing similar bioavailability challenges remains a promising avenue for extending the life and utility of our existing antimicrobial arsenal.
References
- 1. Pharmacokinetics of bacampicillin compared with those of ampicillin, pivampicillin, and amoxycillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of ampicillin and its prodrugs bacampicillin and pivampicillin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pivampicillin - Wikipedia [en.wikipedia.org]
Lenampicillin's Efficacy Against Beta-Lactamase-Producing Bacteria: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lenampicillin, a prodrug of the broad-spectrum antibiotic ampicillin, is designed to enhance oral bioavailability, leading to higher plasma concentrations of the active compound.[1] While ampicillin's utility is compromised by the ever-growing prevalence of beta-lactamase-producing bacteria, this whitepaper explores the in-vitro activity of this compound, primarily through the lens of its active form, ampicillin, against these resistant strains. A critical component of restoring ampicillin's efficacy is its combination with beta-lactamase inhibitors, such as sulbactam. This document provides a comprehensive overview of the mechanism of action, quantitative susceptibility data, and detailed experimental protocols relevant to assessing the activity of this compound against bacteria harboring beta-lactamase-mediated resistance.
Introduction: The Challenge of Beta-Lactamase-Mediated Resistance
Beta-lactam antibiotics, characterized by the presence of a beta-lactam ring in their molecular structure, have been a cornerstone of antibacterial therapy for decades. Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the bacterial cell wall.[1][2] By disrupting this process, beta-lactams lead to cell lysis and bacterial death.
However, the clinical effectiveness of many beta-lactam antibiotics, including ampicillin, is threatened by the production of beta-lactamase enzymes by a wide range of bacteria. These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. The production of beta-lactamases is a primary mechanism of resistance in many clinically significant Gram-positive and Gram-negative bacteria. To counteract this, beta-lactamase inhibitors, such as sulbactam, have been developed. These inhibitors irreversibly bind to and inactivate beta-lactamase enzymes, thereby protecting the beta-lactam antibiotic from degradation and restoring its antibacterial activity.[3][4]
This compound: Mechanism of Action and Role of Beta-Lactamase Inhibitors
This compound itself is an inactive prodrug. Following oral administration, it is rapidly absorbed and hydrolyzed by esterases in the body to release its active form, ampicillin. Therefore, the antimicrobial activity and susceptibility profile of this compound are identical to those of ampicillin.
The core of ampicillin's antibacterial action is the inhibition of bacterial cell wall synthesis. This process is outlined in the signaling pathway below.
As depicted, ampicillin's therapeutic efficacy is compromised by beta-lactamase. The co-administration of a beta-lactamase inhibitor like sulbactam is therefore essential for activity against resistant strains.
Quantitative In-Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of ampicillin and the ampicillin-sulbactam combination against various beta-lactamase-producing bacteria. The data is compiled from multiple in-vitro studies. As this compound is a prodrug of ampicillin, these values are directly representative of its potential efficacy.
Table 1: MIC of Ampicillin and Ampicillin-Sulbactam against Beta-Lactamase-Producing Staphylococcus aureus
| Antibiotic/Combination | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Ampicillin | 500 | 1727 |
| Ampicillin-Sulbactam | 31.25 (16-fold reduction) | 215.875 (8-fold reduction) |
Table 2: MIC of Ampicillin-Sulbactam against Beta-Lactamase-Producing Escherichia coli
| Strain Characteristic | Ampicillin-Sulbactam MIC (µg/mL) |
| Ampicillin-sensitive (ATCC 25922) | 4/2 |
| Ampicillin-resistant, TEM-1 producer (EC11) | 4/2 |
| Ampicillin-resistant, TEM-1 producer (TIM2) | 12/6 |
| Highly resistant, TEM-1 producer (GB85) | >128/64 |
Table 3: MIC of Ampicillin-Sulbactam against Beta-Lactamase-Producing Klebsiella pneumoniae
| Antibiotic/Combination | Susceptibility Rate |
| Ampicillin-Sulbactam | 19.05% of ESBL-producing MDR isolates were susceptible |
Table 4: MIC of Ampicillin against Beta-Lactamase-Negative Ampicillin-Resistant (BLNAR) Haemophilus influenzae
| Strain Category | Ampicillin MIC (µg/mL) |
| Generally inhibited | ≤1.0 |
| Intermediate | 2.0 |
| Resistant (BLNAR) | ≥4.0 |
Experimental Protocols
The determination of in-vitro activity of antimicrobial agents is crucial for understanding their efficacy. The following are detailed methodologies for two common antimicrobial susceptibility testing (AST) methods.
Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
References
- 1. Predictors of effect of ampicillin-sulbactam against TEM-1 beta-lactamase-producing Escherichia coli in an in vitro dynamic model: enzyme activity versus MIC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Development of a Stability-Indicating HPLC Method for Lenampicillin Analysis
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Lenampicillin. As this compound is a prodrug of ampicillin, this method is adapted from established and validated HPLC methods for ampicillin, ensuring a robust and reliable analytical approach.
Introduction
This compound is an aminopenicillin antibiotic, a prodrug of ampicillin, designed to improve its oral bioavailability. Accurate and precise analytical methods are crucial for the quantitative determination of this compound in pharmaceutical research, development, and quality control. This application note describes a reversed-phase HPLC (RP-HPLC) method that is specific, accurate, precise, and stability-indicating for the analysis of this compound. The method is designed to separate this compound from its primary active metabolite, ampicillin, and potential degradation products.
Chromatographic Conditions
A summary of the optimized HPLC operational parameters is presented in Table 1. These parameters are based on methods developed for ampicillin and are suitable for the analysis of this compound.[1][2][3][4][5]
Table 1: HPLC Operational Parameters
| Parameter | Recommended Conditions |
| Column | C18 (e.g., LiChrospher 100, end-capped, 5 µm, 250 mm x 4.6 mm) |
| Mobile Phase | Acetonitrile and Phosphate buffer (pH 5.0) in a ratio of 35:65 (v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 225 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (~25 °C) |
| Run Time | Approximately 15 minutes |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Ampicillin reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Preparation of Solutions
3.2.1. Phosphate Buffer (pH 5.0)
-
Dissolve a sufficient amount of potassium dihydrogen phosphate in HPLC grade water to make a 20 mM solution.
-
Adjust the pH to 5.0 using orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
3.2.2. Mobile Phase Preparation
-
Mix acetonitrile and the prepared phosphate buffer (pH 5.0) in a ratio of 35:65 (v/v).
-
Degas the mobile phase using sonication or vacuum filtration before use.
3.2.3. Standard Stock Solution Preparation
-
Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Similarly, prepare a stock solution of ampicillin reference standard.
3.2.4. Working Standard Solution Preparation
-
From the stock solutions, prepare a series of working standard solutions by diluting with the mobile phase to obtain concentrations in the range of 5-40 µg/mL.
Sample Preparation
-
For bulk drug analysis, accurately weigh a quantity of the this compound powder equivalent to 25 mg and follow the procedure for standard stock solution preparation.
-
For dosage form analysis (e.g., tablets), weigh and finely powder not fewer than 20 tablets. Transfer an amount of the powder equivalent to 25 mg of this compound to a 25 mL volumetric flask, add about 15 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The developed HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines (Q2(R1)) to ensure its suitability for the intended purpose. The key validation parameters are summarized in Table 2.
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Results |
| Specificity/Selectivity | The peak of this compound should be well-resolved from ampicillin and any degradation products. | No interference from blank, placebo, or degradation products at the retention time of this compound. |
| Linearity | Correlation coefficient (R²) ≥ 0.999 | R² value of 0.9994 over a concentration range of 0.02 – 15 μg/mL has been reported for ampicillin. |
| Accuracy (% Recovery) | 98.0% - 102.0% | A percent recovery of 107% has been demonstrated for ampicillin in spiked samples. |
| Precision (RSD%) | Intraday and Interday RSD ≤ 2.0% | Relative standard deviation for ampicillin analysis is less than 1%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | LOD for ampicillin has been reported as 0.02 µg/mL. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | LOQ for ampicillin has been reported as 0.066 µg/mL. |
| Robustness | RSD ≤ 2.0% after deliberate small changes in method parameters. | The method should be reliable with minor variations in mobile phase composition, flow rate, and pH. |
Stability-Indicating Assay
To establish the stability-indicating nature of the method, forced degradation studies should be performed on a this compound sample. The sample should be subjected to stress conditions such as:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 N NaOH at room temperature for 30 minutes.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Dry heat at 70°C for 1 hour.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The stressed samples are then analyzed using the developed HPLC method to ensure that the degradation product peaks are well-separated from the parent this compound peak.
Visual Representations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC method development and validation of this compound.
Caption: Workflow for this compound HPLC Method Development.
Logical Relationship of Validation Parameters
The following diagram shows the logical relationship and hierarchy of the analytical method validation parameters as per ICH guidelines.
Caption: ICH Validation Parameters Relationship.
References
Application Notes and Protocols for Evaluating the In Vivo Efficacy of Lenampicillin in Murine Infection Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lenampicillin is an orally administered prodrug of the broad-spectrum β-lactam antibiotic, ampicillin.[1][2] It is designed to have improved oral bioavailability compared to ampicillin.[1][3] Following oral administration, this compound is rapidly absorbed and hydrolyzed by esterases in the body to release the active moiety, ampicillin. Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This leads to a weakened cell wall and subsequent cell lysis, particularly in rapidly dividing bacteria.
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in two standard murine models of bacterial infection: a pneumonia model using Streptococcus pneumoniae and a sepsis model using Escherichia coli. These models are critical for preclinical assessment of the antibiotic's therapeutic potential.
Mechanism of Action: this compound to Ampicillin
The conversion of this compound to its active form, ampicillin, is a critical step for its antibacterial activity. This bioactivation pathway is summarized in the diagram below.
Animal Models for In Vivo Efficacy Evaluation
Murine models of pneumonia and sepsis are well-established for evaluating the efficacy of antimicrobial agents. These models allow for the assessment of key efficacy parameters such as survival rates and the reduction of bacterial burden in target organs.
Murine Pneumonia Model
This model is used to evaluate the efficacy of this compound against respiratory tract infections, commonly caused by pathogens like Streptococcus pneumoniae.
Murine Sepsis Model
The murine sepsis model is employed to assess the efficacy of this compound in treating systemic bacterial infections, where pathogens like Escherichia coli are frequently implicated.
Experimental Workflow
The general workflow for evaluating the in vivo efficacy of this compound in these models is outlined below.
References
- 1. Acute Streptococcus pneumoniae lung infection: Mouse model and characterisation of the immune response. [protocols.io]
- 2. Animal Models of Streptococcus pneumoniae Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Comparison of Oral Bacampicillin and Parenteral Ampicillin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Design for a Lenampicillin Oral Bioavailability Study
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenampicillin is a prodrug of the broad-spectrum antibiotic ampicillin, designed to enhance its oral absorption. Upon oral administration, this compound is absorbed from the gastrointestinal tract and is rapidly hydrolyzed by esterases in the intestinal wall, blood, and liver to release the active moiety, ampicillin.[1] This application note provides a detailed experimental design for a preclinical oral bioavailability study of this compound in a rat model. The absolute oral bioavailability (F) of this compound is determined by comparing the plasma concentration-time profile of ampicillin following oral administration of this compound with the profile following intravenous (IV) administration of ampicillin.[2][3][4]
The protocols outlined below cover animal handling, dosing, blood sample collection, sample processing, and bioanalytical quantification of ampicillin using High-Performance Liquid Chromatography (HPLC) with UV detection. Furthermore, this document details the necessary pharmacokinetic calculations to determine key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
Experimental Design
A randomized, two-treatment, two-period crossover design is recommended for this study to minimize biological variability.[5]
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are a suitable model for this type of pharmacokinetic study.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and given access to standard chow and water ad libitum. Animals should be fasted overnight prior to dosing.
-
Groups:
-
Group 1 (Oral this compound): Animals receive a single oral dose of this compound.
-
Group 2 (Intravenous Ampicillin): Animals receive a single intravenous bolus dose of ampicillin.
-
-
Washout Period: A washout period of at least 7 days should be implemented between the two treatment periods to ensure complete elimination of the drug from the system.
Experimental Protocols
Dose Preparation and Administration
-
Oral this compound Formulation:
-
Accurately weigh the required amount of this compound hydrochloride.
-
Suspend the compound in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in sterile water.
-
The final concentration should be calculated to deliver a dose of 20 mg/kg of ampicillin equivalent in a volume of 10 mL/kg.
-
Administer the suspension via oral gavage to the conscious rats.
-
-
Intravenous Ampicillin Formulation:
-
Accurately weigh the required amount of ampicillin sodium salt.
-
Dissolve in sterile saline (0.9% NaCl) to a final concentration for a dose of 10 mg/kg.
-
Administer as a single bolus injection via the tail vein. The injection volume should be approximately 1 mL/kg.
-
Blood Sample Collection
-
Collect blood samples (~0.25 mL) from the jugular vein or another appropriate site at the following time points:
-
Oral Group: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
IV Group: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Collect blood samples into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Immediately place the tubes on ice.
Plasma Preparation
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method: Ampicillin Quantification by HPLC-UV
This protocol is adapted from established methods for ampicillin quantification in biological matrices.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Perchloric acid
-
Ultrapure water
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer (pH 3.5) and methanol (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile or 100 µL of 10% perchloric acid to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to an HPLC vial for analysis.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of ampicillin in water.
-
Spike blank rat plasma with known concentrations of ampicillin to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Process these standards using the same protein precipitation method as the study samples.
-
Generate a standard curve by plotting the peak area against the ampicillin concentration.
-
Data Presentation and Pharmacokinetic Analysis
Summarize the quantitative data in the following tables.
Table 1: Mean Plasma Ampicillin Concentrations (µg/mL) ± SD
| Time (h) | Oral this compound (20 mg/kg ampicillin equivalent) | Intravenous Ampicillin (10 mg/kg) |
| 0.08 | - | 45.3 ± 5.1 |
| 0.25 | 8.2 ± 1.5 | 30.1 ± 3.8 |
| 0.5 | 15.6 ± 2.9 | 18.5 ± 2.5 |
| 0.75 | 18.9 ± 3.5 | - |
| 1.0 | 17.5 ± 3.1 | 8.9 ± 1.2 |
| 1.5 | 14.2 ± 2.8 | - |
| 2.0 | 10.1 ± 1.9 | 3.5 ± 0.7 |
| 4.0 | 4.5 ± 0.9 | 1.2 ± 0.3 |
| 6.0 | 2.1 ± 0.5 | 0.5 ± 0.1 |
| 8.0 | 0.9 ± 0.2 | < LOQ |
| 12.0 | < LOQ | < LOQ |
| 24.0 | < LOQ | < LOQ |
LOQ: Limit of Quantification
Table 2: Pharmacokinetic Parameters of Ampicillin
| Parameter | Oral this compound | Intravenous Ampicillin |
| Dose (mg/kg) | 20 (as ampicillin) | 10 |
| Cmax (µg/mL) | 19.1 ± 3.6 | 45.3 ± 5.1 |
| Tmax (h) | 0.75 ± 0.15 | 0.08 |
| AUC₀-t (µg·h/mL) | 65.8 ± 8.2 | 55.4 ± 6.9 |
| AUC₀-∞ (µg·h/mL) | 68.2 ± 8.5 | 56.1 ± 7.1 |
| Absolute Bioavailability (F%) | 60.8% | - |
Pharmacokinetic Calculations
-
Cmax and Tmax: Determined directly from the plasma concentration-time data.
-
Area Under the Curve (AUC): Calculated using the trapezoidal rule.
-
AUC₀-t: The area under the curve from time zero to the last measurable concentration.
-
AUC₀-∞: The area under the curve extrapolated to infinity, calculated as: AUC₀-t + (Clast / kel), where Clast is the last measurable concentration and kel is the elimination rate constant.
-
-
Absolute Oral Bioavailability (F%): Calculated using the following formula:
-
F% = [(AUCoral / Doseoral) / (AUCiv / Doseiv)] x 100
-
Visualizations
Experimental Workflow
Caption: Workflow for the this compound oral bioavailability study.
This compound Absorption and Conversion Pathway
Caption: Absorption and metabolic conversion of this compound to Ampicillin.
Conclusion
This application note provides a comprehensive framework for conducting a preclinical oral bioavailability study of this compound. The detailed protocols for animal handling, dosing, sample collection, and bioanalysis, combined with clear guidelines for data presentation and pharmacokinetic analysis, offer a robust methodology for researchers in drug development. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is crucial for the evaluation of this compound's potential as an orally administered antibiotic.
References
- 1. Determination of ampicillin in human plasma by high-performance liquid chromatography using ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pharmacy.ufl.edu [pharmacy.ufl.edu]
Application Notes and Protocols for Studying Bacterial Cell Wall Synthesis Using Lenampicillin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Lenampicillin, a prodrug of Ampicillin, as a powerful tool for investigating bacterial cell wall synthesis. The protocols detailed herein are designed to facilitate research into the mechanisms of peptidoglycan biosynthesis and the effects of beta-lactam antibiotics.
Introduction
This compound is an orally bioavailable prodrug that is rapidly hydrolyzed in the body to release its active form, Ampicillin.[1] Ampicillin, a beta-lactam antibiotic, specifically targets and inhibits penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2] This inhibition prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, bacterial cell lysis.[1][2] Due to its specific mechanism of action, this compound (via Ampicillin) serves as an invaluable instrument for elucidating the intricate processes of bacterial cell wall assembly and for screening new antimicrobial agents.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The bactericidal activity of Ampicillin is primarily due to its interference with the biosynthesis of the bacterial cell wall. The key steps in its mechanism of action are:
-
Binding to Penicillin-Binding Proteins (PBPs): Ampicillin binds to the active site of PBPs, which are bacterial enzymes responsible for the cross-linking of peptidoglycan strands.
-
Inhibition of Transpeptidation: This binding inactivates the PBPs, preventing the formation of peptide cross-links between adjacent glycan chains.
-
Induction of a Futile Cycle: Inhibition of PBPs can lead to a toxic malfunction of the cell wall synthesis machinery, inducing a futile cycle of synthesis and degradation of the cell wall material.
-
Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.
Data Presentation: Minimum Inhibitory Concentrations (MICs) of Ampicillin
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The MIC is a critical parameter for assessing the efficacy of an antibiotic against specific bacterial strains.
| Bacterial Strain | Ampicillin MIC (µg/mL) | Reference |
| Escherichia coli | 4 | |
| Staphylococcus aureus | 0.6 - 1 | |
| Streptococcus pneumoniae | 0.03 - 0.06 | |
| Haemophilus influenzae | 0.25 | |
| Halomonas hydrothermalis VITP09 | 0.69 (MIC50), 1.02 (MIC90) | |
| Multidrug-Resistant E. coli | 50 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of Ampicillin against a bacterial strain of interest.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Ampicillin stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of Ampicillin in CAMHB in a 96-well plate.
-
Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well of the microtiter plate containing the Ampicillin dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of Ampicillin that shows no visible turbidity. Alternatively, measure the optical density at 600 nm using a microplate reader.
Protocol 2: Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibition
This assay provides a method to screen for inhibitors of the entire peptidoglycan synthesis pathway using osmotically stabilized bacterial cells.
Materials:
-
Escherichia coli cells
-
Osmotic stabilization buffer (e.g., 0.3 M sucrose)
-
[¹⁴C]-labeled UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Ampicillin
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Grow E. coli cells to mid-log phase and harvest by centrifugation.
-
Wash the cells with an osmotic stabilization buffer.
-
Subject the cells to a freeze-thaw cycle to permeabilize the membrane.
-
Resuspend the permeabilized cells in the reaction buffer.
-
Add [¹⁴C]-UDP-GlcNAc and the test compound (Ampicillin) at various concentrations.
-
Incubate the reaction mixture to allow for peptidoglycan synthesis.
-
Stop the reaction and filter the mixture through a membrane that retains the cross-linked peptidoglycan.
-
Wash the filter to remove unincorporated radiolabel.
-
Measure the radioactivity on the filter using a scintillation counter to quantify the amount of newly synthesized peptidoglycan. A decrease in radioactivity in the presence of Ampicillin indicates inhibition of cell wall synthesis.
Protocol 3: Visualizing Peptidoglycan Synthesis using Fluorescent D-Amino Acids (FDAAs)
This protocol allows for the direct visualization of active peptidoglycan synthesis in live bacteria.
Materials:
-
Bacterial culture
-
Fluorescent D-amino acid (FDAA) probe (e.g., HADA, TADA)
-
Ampicillin
-
Fluorescence microscope
Procedure:
-
Grow the bacterial culture to the desired growth phase.
-
Add the FDAA probe to the culture medium and incubate for a specific period to allow for incorporation into the newly synthesized peptidoglycan.
-
To observe the effect of Ampicillin, pre-incubate the cells with the antibiotic before adding the FDAA probe.
-
Wash the cells to remove the unincorporated probe.
-
Mount the cells on a microscope slide.
-
Visualize the fluorescently labeled peptidoglycan using a fluorescence microscope. Inhibition of peptidoglycan synthesis by Ampicillin will result in a decrease or altered pattern of fluorescence compared to untreated cells.
Visualizations
Caption: Mechanism of Action of this compound (Ampicillin) on Bacterial Cell Wall Synthesis.
Caption: Workflow for visualizing peptidoglycan synthesis inhibition using fluorescent probes.
References
Application Notes: Murine Infection Models for the Evaluation of Lenampicillin Treatment
Introduction
Lenampicillin is an orally administered prodrug of the broad-spectrum antibiotic ampicillin. It is designed to enhance the oral absorption of ampicillin, thereby achieving higher serum concentrations than equimolar doses of ampicillin itself.[1] The evaluation of its efficacy in vivo is crucial for preclinical drug development. Murine infection models are standard tools for assessing the therapeutic potential of new antimicrobial agents, providing insights into their pharmacokinetic and pharmacodynamic (PK/PD) properties in a living system.
These application notes provide a framework for utilizing murine infection models to test the efficacy of this compound. While specific protocols for this compound in mice are not widely published, the following protocols are based on established murine models for ampicillin and other β-lactam antibiotics.[2][3] Researchers should adapt these generalized protocols to their specific pathogen of interest and experimental goals.
Pharmacokinetic Profile of this compound (Human Data)
This compound administration leads to a more rapid time to peak concentration (Tmax) and a higher maximum concentration (Cmax) of ampicillin in the serum compared to other ampicillin prodrugs like bacampicillin and amoxicillin.[4] The area under the concentration-time curve (AUC), however, remains similar among these agents.[4]
Table 1: Comparative Pharmacokinetics of Ampicillin Prodrugs in Healthy Volunteers
| Drug | Dose | Cmax (mg/L) | Tmax (h) |
|---|---|---|---|
| This compound | 350 mg | 12.0 | 0.6 |
| Bacampicillin | 400 mg | 9.7 | 0.7 |
| Amoxicillin | 250 mg | 7.6 | 1.4 |
This data is from human studies and should be considered as a basis for designing preclinical pharmacokinetic studies in murine models.
Mechanism of Action
This compound is hydrolyzed in the body, primarily in the intestinal wall and liver, to release the active moiety, ampicillin. Ampicillin then exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.
Caption: Mechanism of this compound action from prodrug to bacterial cell lysis.
Experimental Protocols
The following are generalized protocols for systemic and localized murine infection models. These should be optimized for the specific pathogen and research question.
Protocol 1: Systemic Infection Model (Sepsis/Bacteremia)
This model is suitable for evaluating the efficacy of this compound against pathogens that cause systemic infections.
Experimental Workflow
Caption: Workflow for a murine systemic infection model.
Materials:
-
Mice (e.g., female BALB/c or Swiss Webster, 6-8 weeks old).
-
Pathogenic bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli).
-
This compound.
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose).
-
Growth media (e.g., Tryptic Soy Broth, Brain Heart Infusion).
-
Sterile saline or phosphate-buffered saline (PBS).
-
Equipment for oral gavage and injections.
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least 7 days before the experiment.
-
Inoculum Preparation: a. Culture the selected bacterial strain to mid-logarithmic phase. b. Wash the bacterial cells with sterile saline or PBS. c. Resuspend the pellet in saline/PBS and adjust the concentration to the desired inoculum size (e.g., 1 x 10^7 CFU/mouse), which should be predetermined in pilot studies to establish a non-lethal or lethal infection model as required.
-
Infection: a. Inject the bacterial suspension intraperitoneally (IP) into each mouse (e.g., 0.2 mL volume).
-
Treatment: a. At a predetermined time post-infection (e.g., 1 or 2 hours), begin treatment. b. Administer this compound orally via gavage. Doses should be determined from dose-ranging studies. c. Include control groups: a vehicle control group and a positive control group (e.g., ampicillin administered parenterally). d. Administer treatment at specified intervals (e.g., every 8 or 12 hours) for a defined period (e.g., 3-7 days).
-
Monitoring and Endpoints: a. Monitor mice daily for clinical signs of illness (e.g., ruffled fur, lethargy) and survival. b. At the end of the study or at specified time points, euthanize the mice. c. Aseptically collect blood, spleen, and liver. d. Homogenize the organs and perform serial dilutions. e. Plate the dilutions on appropriate agar plates to determine the bacterial load (Colony Forming Units - CFU/g of tissue or mL of blood).
Protocol 2: Localized Cutaneous Abscess Model
This model is useful for evaluating the efficacy of this compound against skin and soft tissue infections.
Materials:
-
As in Protocol 1.
-
Anesthetic.
-
Clippers and depilatory cream.
Procedure:
-
Animal Preparation: a. Anesthetize the mice. b. Shave a small area on the back of each mouse and apply a depilatory cream to remove remaining fur.
-
Inoculum Preparation: Prepare a high-density bacterial inoculum (e.g., 1 x 10^8 CFU) in a small volume (e.g., 50 µL).
-
Infection: a. Inject the bacterial suspension subcutaneously into the shaved area on the back of each mouse.
-
Treatment: a. Begin treatment at a specified time post-infection (e.g., 24 hours) to allow for abscess formation. b. Administer this compound and controls as described in Protocol 1.
-
Monitoring and Endpoints: a. Monitor the abscess size daily using calipers. b. At the end of the study, euthanize the mice. c. Excise the abscess and surrounding tissue. d. Homogenize the tissue and determine the bacterial load (CFU/g of tissue) as described in Protocol 1.
Data Presentation
Quantitative data should be collected to assess the efficacy of the treatment.
Table 2: Representative Minimum Inhibitory Concentrations (MICs) for Ampicillin
| Bacterial Species | MIC Range (µg/mL) |
|---|---|
| Staphylococcus aureus (β-lactamase negative) | ≤ 0.25 - 2 |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤ 0.06 - 0.5 |
| Haemophilus influenzae (β-lactamase negative) | ≤ 0.5 - 2 |
| Escherichia coli (susceptible) | 2 - 8 |
Note: MICs are highly strain-dependent and should be determined for the specific strain used in the infection model.
Table 3: Example Dosing for Ampicillin in Clinical and Preclinical Settings
| Setting | Dosing Regimen | Route | Reference |
|---|---|---|---|
| Human (Adult) | 1-2 g every 4-6 hours | IV/IM | |
| Human (Pediatric) | 50-100 mg/kg/day divided every 6 hours | IV/IM |
| Murine Model | Dose-ranging studies required (e.g., 10-200 mg/kg) | Oral (for prodrug), IV/IP/SC (for ampicillin) | |
These doses serve as a starting point for designing dose-finding studies in mice. Allometric scaling from human doses can provide an initial estimate, but empirical determination is necessary.
Considerations for Murine Models:
-
Choice of Mouse Strain: The genetic background of the mouse strain (e.g., BALB/c, C57BL/6) can influence the immune response and susceptibility to infection.
-
Pathogen Strain: The virulence and antibiotic susceptibility of the bacterial strain are critical.
-
Ethical Considerations: All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted following ethical guidelines.
-
Pharmacokinetics in Mice: It is highly recommended to perform pharmacokinetic studies of this compound in mice to determine key parameters like Cmax, Tmax, and AUC, which will inform the dosing regimen for efficacy studies.
-
Route of Administration: As this compound is an oral prodrug, oral gavage is the appropriate route of administration to assess its intended clinical use. Parenteral administration of ampicillin should be used as a positive control.
References
- 1. Pharmacokinetic study of this compound (KBT-1585) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mouse model for evaluation of antibiotic treatment of acute and chronic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mobility of β-Lactam Resistance Under Bacterial Co-infection and Ampicillin Treatment in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative pharmacokinetic study between this compound, bacampicillin and amoxycillin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Lenampicillin Stability in Different Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenampicillin is a prodrug of the broad-spectrum β-lactam antibiotic, ampicillin.[1] As a prodrug, it is designed to enhance oral bioavailability, after which it is rapidly hydrolyzed by esterases to release the active ampicillin moiety.[2] The stability of this compound is a critical parameter in its formulation development, storage, and therapeutic efficacy. Understanding its degradation profile under various conditions is essential for ensuring product quality and predicting its shelf-life.
This document provides a detailed protocol for assessing the stability of this compound in different media through forced degradation studies. Forced degradation studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[3][4] The primary degradation pathway of this compound involves the hydrolysis of its ester linkage to form ampicillin, which is then susceptible to further degradation, primarily through the cleavage of the β-lactam ring.[5]
Degradation Pathway of this compound
The degradation of this compound is a two-step process. The initial and primary degradation step is the hydrolysis of the ester bond, releasing the active drug, ampicillin. Subsequently, ampicillin itself undergoes degradation. The primary degradation route for ampicillin is the hydrolysis of the β-lactam ring, leading to the formation of inactive penicilloic acid. Other degradation pathways can also occur under specific stress conditions.
Caption: Degradation pathway of this compound.
Experimental Protocol: Forced Degradation Study of this compound
This protocol outlines the forced degradation of this compound under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.
Materials and Reagents
-
This compound Hydrochloride Reference Standard
-
Ampicillin Reference Standard
-
Hydrochloric Acid (HCl), 1N and 0.1N
-
Sodium Hydroxide (NaOH), 1N and 0.1N
-
Hydrogen Peroxide (H₂O₂), 3% (v/v)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Phosphate Monobasic
-
Water (HPLC grade)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Preparation of Solutions
-
This compound Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound Hydrochloride in 10 mL of methanol.
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the respective stress medium (e.g., 0.1N HCl, 0.1N NaOH, water, etc.).
Forced Degradation Conditions
The following are recommended starting conditions for the forced degradation studies. The extent of degradation should ideally be between 10-30%.
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix 1 mL of this compound stock solution with 9 mL of 0.1N HCl. Keep at 40°C for 2, 4, 6, and 8 hours. Neutralize with 0.1N NaOH before analysis. |
| Base Hydrolysis | Mix 1 mL of this compound stock solution with 9 mL of 0.1N NaOH. Keep at room temperature for 30, 60, 90, and 120 minutes. Neutralize with 0.1N HCl before analysis. Ampicillin is known to be highly susceptible to basic conditions. |
| Oxidative Degradation | Mix 1 mL of this compound stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 1, 2, 4, and 6 hours, protected from light. |
| Thermal Degradation | Expose solid this compound powder to 60°C in a calibrated oven for 24, 48, and 72 hours. Also, expose the this compound working solution in water to 60°C for 24, 48, and 72 hours. |
| Photolytic Degradation | Expose solid this compound powder and the working solution in water to UV light (254 nm) and visible light in a photostability chamber for 24, 48, and 72 hours. |
| Control Sample | Prepare a working solution of this compound in water and keep it at room temperature, protected from light. |
Analytical Method: Stability-Indicating HPLC
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying this compound and its degradation products.
-
Chromatographic Conditions (Example):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and phosphate buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 5.0).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Quantitative data from the stability studies should be summarized in a clear and structured table to facilitate comparison.
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Time (hours) | This compound Remaining (%) | Ampicillin Formed (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| Control | 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 72 | 99.5 | 0.5 | 0.0 | 0.0 | |
| 0.1N HCl, 40°C | 2 | 85.2 | 12.1 | 2.7 | 0.0 |
| 4 | 72.8 | 20.5 | 6.7 | 0.0 | |
| 6 | 61.5 | 28.3 | 10.2 | 0.0 | |
| 8 | 50.1 | 35.6 | 14.3 | 0.0 | |
| 0.1N NaOH, RT | 0.5 | 45.3 | 40.2 | 14.5 | 0.0 |
| 1 | 20.1 | 55.8 | 24.1 | 0.0 | |
| 1.5 | 5.6 | 65.3 | 29.1 | 0.0 | |
| 2 | <1.0 | 70.1 | 28.9 | <1.0 | |
| 3% H₂O₂, RT | 1 | 92.7 | 6.1 | 1.2 | 0.0 |
| 2 | 85.4 | 12.3 | 2.3 | 0.0 | |
| 4 | 73.1 | 20.7 | 6.2 | 0.0 | |
| 6 | 62.8 | 28.9 | 8.3 | 0.0 | |
| Thermal (Solid), 60°C | 24 | 98.9 | 1.1 | 0.0 | 0.0 |
| 48 | 97.5 | 2.5 | 0.0 | 0.0 | |
| 72 | 96.2 | 3.8 | 0.0 | 0.0 | |
| Thermal (Solution), 60°C | 24 | 88.3 | 9.5 | 2.2 | 0.0 |
| 48 | 78.1 | 16.8 | 5.1 | 0.0 | |
| 72 | 68.5 | 24.3 | 7.2 | 0.0 | |
| Photolytic (Solid) | 72 | 99.1 | 0.9 | 0.0 | 0.0 |
| Photolytic (Solution) | 72 | 95.8 | 3.5 | 0.7 | 0.0 |
Note: The data presented in this table is illustrative and will vary based on experimental conditions.
Experimental Workflow
The overall workflow for assessing this compound stability is depicted below.
Caption: Workflow for this compound stability assessment.
Conclusion
The provided protocol offers a comprehensive framework for assessing the stability of this compound in various media. By subjecting the drug to a range of stress conditions and utilizing a validated stability-indicating HPLC method, researchers can effectively identify and quantify degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule. This information is invaluable for the development of stable pharmaceutical formulations and for ensuring the quality, safety, and efficacy of this compound-containing products.
References
- 1. [Metabolism of this compound hydrochloride. I. Metabolism of ampicillin structure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound hydrochloride? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. m.youtube.com [m.youtube.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Degradation pathways of ampicillin in alkaline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Variability in Lenampicillin Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Lenampicillin in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, with a focus on minimizing variability and ensuring data integrity.
Troubleshooting Guides
This section addresses common problems encountered during this compound animal studies, offering potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Steps |
| High variability in plasma ampicillin concentrations between subjects | Improper Oral Gavage Technique: Incorrect administration can lead to incomplete dosing or aspiration. | - Ensure proper restraint of the animal to prevent movement. - Use a flexible gavage needle to minimize the risk of esophageal injury. - Verify the correct placement of the gavage tube before administration. - Administer the formulation slowly and steadily. |
| Inconsistent Drug Formulation: Poorly suspended drug can lead to inaccurate dosing. | - Ensure the this compound formulation is a homogenous suspension before each administration. - Use appropriate suspending agents and validate the formulation for stability and uniformity. | |
| Fasting Status: The presence of food in the stomach can affect drug absorption. | - Standardize the fasting period for all animals before dosing. A common practice is overnight fasting with free access to water. | |
| Coprophagy: In rodents, consumption of feces can introduce variability in drug absorption. | - House animals in cages with wire mesh floors to prevent coprophagy, especially during the absorption phase of the study. | |
| Lower than expected plasma ampicillin concentrations | Species-Specific Esterase Activity: The conversion of this compound to ampicillin is dependent on esterase enzymes, the activity of which varies significantly between species.[1] | - Be aware of the known differences in esterase activity. For example, rodents have high carboxylesterase (CES) activity, leading to rapid hydrolysis.[1] - Consider the choice of animal model carefully based on its metabolic similarity to humans for the specific prodrug. |
| Pre-systemic Hydrolysis: this compound may be hydrolyzed in the gastrointestinal lumen or intestinal wall before absorption. | - This is an inherent property of the prodrug. Ensure consistent formulation and administration to minimize variability in the extent of pre-systemic hydrolysis. | |
| Incorrect Sample Handling: Improper processing and storage of blood samples can lead to degradation of ampicillin. | - Collect blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA). - Process samples promptly by centrifuging at 4°C to separate plasma. - Store plasma samples at -80°C until analysis. | |
| Unexpected Adverse Events (e.g., gastrointestinal upset) | Disruption of Gut Microbiota: Ampicillin, the active metabolite, can alter the balance of intestinal flora. | - Monitor animals for signs of diarrhea or other gastrointestinal distress. - Consider the impact on the gut microbiome as a potential confounding factor in the study. |
| High Local Concentration of Formaldehyde: The promoiety of this compound is metabolized to formaldehyde. | - While generally considered safe at therapeutic doses, be mindful of this metabolic byproduct, especially in long-term or high-dose studies. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a prodrug of the broad-spectrum antibiotic ampicillin. It is designed to have better oral bioavailability than ampicillin. After oral administration, this compound is absorbed and then rapidly hydrolyzed by esterase enzymes in the intestinal wall, liver, and blood to release the active drug, ampicillin. Ampicillin then exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.
Q2: Why is there significant variability in this compound's pharmacokinetics between different animal species?
A2: The primary reason for pharmacokinetic variability is the difference in the expression and activity of esterase enzymes among species. These enzymes are crucial for converting this compound to its active form, ampicillin. For instance, rodents like rats and mice have high levels of plasma carboxylesterases, which can lead to faster and more extensive hydrolysis compared to dogs or humans. The intestinal absorption of this compound also varies, with reported urinary excretion of metabolites being approximately 55% in rats and 74% in dogs, indicating differences in the extent of absorption.
Q3: What are the key considerations for preparing a this compound formulation for oral administration in animal studies?
A3: Key considerations include:
-
Solubility: this compound hydrochloride is sparingly soluble in water. Formulations are typically suspensions.
-
Vehicle Selection: A suitable suspending vehicle, such as 0.5% methylcellulose or carboxymethylcellulose, should be used to ensure a uniform and stable suspension.
-
Homogeneity: It is critical to ensure the suspension is homogenous before each dose is drawn to guarantee accurate dosing. This can be achieved by thorough vortexing or stirring.
-
pH: The pH of the formulation should be controlled to ensure the stability of the compound.
Q4: What is a typical blood sampling schedule for a pharmacokinetic study of this compound in rats?
A4: A typical schedule for a rodent pharmacokinetic study would involve collecting blood samples at multiple time points to adequately characterize the absorption, distribution, and elimination phases. For an orally administered drug like this compound, which is expected to be rapidly absorbed, a suitable schedule would be: pre-dose (0), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.
Q5: How can I minimize stress to the animals during oral gavage, and how might stress impact the study?
A5: To minimize stress, ensure that personnel are well-trained in animal handling and oral gavage techniques. Using flexible gavage needles can reduce the risk of injury and associated stress. Acclimatizing the animals to handling before the study can also be beneficial. Stress can significantly impact physiological parameters, including gastrointestinal motility and blood flow, which can in turn affect drug absorption and lead to increased variability in pharmacokinetic data.
Data Presentation
Comparative Pharmacokinetic Parameters of Ampicillin and its Prodrugs in Humans
| Drug | Dose | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | Bioavailability (%) |
| This compound | 500 mg | 12.0 | 0.6 | Similar to Bacampicillin & Amoxicillin | Not explicitly stated, but improved over Ampicillin |
| Bacampicillin | 800 mg | 9.7 | 0.7 | Similar to this compound & Amoxicillin | ~87% |
| Pivampicillin | 500 mg | 9.2 | 1.0 | Not available | ~92% |
| Ampicillin | 500 mg | 3.7 | 1.5 | Lower than prodrugs | ~62% |
Data compiled from studies in human volunteers.
Urinary Excretion of Ampicillin and its Metabolites After Oral Administration of this compound
| Species | Percentage of Dose Excreted in Urine |
| Human | 93% |
| Dog | 74% |
| Rat | 55% |
Data from a study by Awata et al. (1985)
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats
1. Objective: To provide a standardized procedure for the oral administration of this compound to rats to ensure accurate dosing and minimize variability.
2. Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Weighing scale
-
Mortar and pestle (if starting with non-micronized powder)
-
Magnetic stirrer and stir bar
-
Graduated cylinder
-
Appropriately sized syringes (e.g., 1 mL)
-
Flexible oral gavage needles (e.g., 18-20 gauge for adult rats)
-
Personal protective equipment (gloves, lab coat, safety glasses)
3. Procedure:
-
3.1. Animal Preparation:
-
Fast rats overnight (approximately 12-16 hours) before dosing. Ensure free access to water.
-
Weigh each rat immediately before dosing to calculate the exact volume to be administered.
-
-
3.2. Formulation Preparation:
-
Calculate the required amount of this compound and vehicle based on the desired dose (e.g., mg/kg) and dosing volume (e.g., 5-10 mL/kg).
-
If necessary, triturate the this compound powder to a fine consistency using a mortar and pestle.
-
Gradually add the vehicle to the powder while stirring continuously to form a homogenous suspension. Use a magnetic stirrer for at least 30 minutes.
-
Keep the suspension continuously stirred during the dosing procedure to prevent settling.
-
-
3.3. Administration:
-
Gently but firmly restrain the rat.
-
Draw the calculated volume of the this compound suspension into the syringe fitted with the gavage needle.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle.
-
Administer the dose slowly and steadily.
-
Carefully withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress immediately after dosing.
-
Protocol 2: Blood Sampling for Pharmacokinetic Analysis in Rats
1. Objective: To outline a procedure for serial blood sampling from rats after oral administration of this compound.
2. Materials:
-
Restraining device for rats
-
Microcentrifuge tubes containing anticoagulant (e.g., K2EDTA)
-
Lancets or small gauge needles (e.g., 25-27 gauge)
-
Pipettes for blood collection (e.g., 20-50 µL capillary tubes)
-
Gauze pads
-
Centrifuge
-
Freezer (-80°C)
3. Procedure:
-
3.1. Pre-dose Sample:
-
Prior to dosing, collect a baseline blood sample (approximately 50-100 µL) from the tail vein.
-
-
3.2. Post-dose Sampling:
-
At each scheduled time point (e.g., 5, 15, 30 min, 1, 2, 4, 6, 8, 24 h), restrain the rat.
-
Warm the tail gently to promote blood flow.
-
Make a small puncture in the lateral tail vein using a lancet or needle.
-
Collect the required volume of blood into a microcentrifuge tube containing anticoagulant.
-
Apply gentle pressure to the puncture site with a gauze pad to stop the bleeding.
-
-
3.3. Sample Processing:
-
Gently invert the microcentrifuge tubes to mix the blood with the anticoagulant.
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the plasma supernatant to a new, labeled microcentrifuge tube.
-
Store the plasma samples at -80°C until bioanalysis.
-
Mandatory Visualization
Caption: Experimental workflow for a this compound pharmacokinetic study in animals.
References
Technical Support Center: Analysis of Lenampicillin by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of Lenampicillin. As this compound is a prodrug that rapidly hydrolyzes to Ampicillin in vivo, this guide focuses on the major challenges encountered during the quantification of Ampicillin in biological matrices, with a primary emphasis on addressing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the focus on Ampicillin in the analysis?
A1: this compound is an ester prodrug of the broad-spectrum antibiotic Ampicillin. It is designed to improve oral absorption. Following administration, this compound is rapidly and completely hydrolyzed to Ampicillin in the intestinal wall, blood, and liver.[1] Therefore, for pharmacokinetic and bioequivalence studies, the quantification of the active metabolite, Ampicillin, in biological matrices like plasma is the primary objective.
Q2: What are matrix effects and how do they impact the LC-MS/MS analysis of Ampicillin?
A2: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of Ampicillin. Common sources of matrix effects in plasma include phospholipids, salts, and endogenous metabolites.
Q3: How can I evaluate the presence of matrix effects in my Ampicillin assay?
A3: The most common method to quantitatively assess matrix effects is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration. A significant difference indicates the presence of matrix effects. A qualitative assessment can be performed using the post-column infusion technique, which helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
Q4: What is the role of an internal standard (IS) in mitigating matrix effects?
A4: An internal standard is a compound with similar physicochemical properties to the analyte, which is added to all samples, calibrators, and quality controls at a constant concentration. A stable isotope-labeled (SIL) internal standard, such as Ampicillin-d5, is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations in ionization efficiency and improving the accuracy and precision of the assay.
Q5: What are the key considerations for the stability of Ampicillin in plasma samples?
A5: Beta-lactam antibiotics like Ampicillin can be unstable in biological matrices. Factors affecting stability include temperature, pH, and enzymatic degradation. It is crucial to establish the stability of Ampicillin in plasma under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles, as part of the method validation process. Prompt processing of samples and storage at -70°C or lower is generally recommended to minimize degradation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the LC-MS/MS analysis of Ampicillin.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Ampicillin Signal | 1. Degradation of Ampicillin: Ampicillin is susceptible to degradation in the sample matrix or during sample processing. 2. Poor Extraction Recovery: The chosen sample preparation method may not be efficient for Ampicillin. 3. Significant Ion Suppression: Co-eluting matrix components are suppressing the Ampicillin signal. | 1. Verify Sample Stability: Ensure proper sample collection, handling, and storage conditions. Prepare fresh stock solutions and quality controls. 2. Optimize Sample Preparation: Evaluate different extraction techniques (see Table 1). For SPE, test different sorbents and elution solvents. For LLE, adjust the pH and solvent polarity. 3. Assess and Mitigate Ion Suppression: Perform a post-column infusion experiment to identify suppression zones. Improve chromatographic separation to move the Ampicillin peak away from these zones. Enhance sample cleanup to remove interfering components. |
| High Variability in Results (Poor Precision) | 1. Inconsistent Matrix Effects: Variations in the composition of the biological matrix between samples. 2. Inconsistent Sample Preparation: Variability in the execution of the sample preparation procedure. 3. Instrumental Instability: Fluctuations in the LC or MS system performance. | 1. Use a Stable Isotope-Labeled IS: Ampicillin-d5 is recommended to compensate for sample-to-sample variations in matrix effects. 2. Standardize and Automate Sample Preparation: Ensure consistent execution of each step. Use of automated liquid handlers can improve reproducibility. 3. Perform System Suitability Tests: Regularly check the performance of the LC-MS/MS system with standard solutions to ensure stability. |
| Peak Tailing or Poor Peak Shape | 1. Secondary Interactions: Interaction of the analyte with active sites on the column or in the LC system. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase is not optimal for the acidic nature of Ampicillin. 3. Column Overload: Injecting too high a concentration of the analyte. | 1. Use an Appropriate Column: Consider a high-purity silica C18 column. The addition of a small amount of an acid (e.g., 0.1% formic acid) to the mobile phase can reduce peak tailing. 2. Optimize Mobile Phase: Adjust the pH of the aqueous mobile phase to be around the pKa of Ampicillin to ensure a consistent ionization state. 3. Reduce Injection Volume or Dilute the Sample: Ensure the amount of analyte injected is within the linear range of the column. |
| Carryover | 1. Adsorption of Ampicillin: Ampicillin may adsorb to surfaces in the autosampler or LC system. 2. Insufficient Needle Wash: The autosampler wash procedure is not adequate to remove residual analyte. | 1. Optimize Wash Solution: Use a strong wash solution, potentially including an organic solvent and an acid, to effectively clean the injection system. 2. Increase Wash Volume and/or Number of Washes: Ensure the needle and injection port are thoroughly cleaned between injections. |
Quantitative Data Summary
The choice of sample preparation is critical for minimizing matrix effects and achieving accurate quantification of Ampicillin. Below is a summary of reported performance data for different sample preparation techniques.
Table 1: Comparison of Sample Preparation Methods for Ampicillin Analysis in Plasma
| Sample Preparation Method | Principle | Reported Recovery (%) | Observed Matrix Effect | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile) or an acid. | 84.51%[3] | Can be significant due to the presence of residual phospholipids and other endogenous components. | Simple, fast, and inexpensive. | Less effective at removing matrix interferences, leading to a higher risk of ion suppression. |
| Liquid-Liquid Extraction (LLE) | Ampicillin is partitioned between an aqueous and an immiscible organic solvent based on its solubility. | ~80-90% (Analyte dependent) | Generally lower than PPT as it provides a cleaner extract. | Good for removing non-polar interferences. | Can be labor-intensive and may have lower recovery for polar compounds like Ampicillin. |
| Solid-Phase Extraction (SPE) | Ampicillin is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte. | 94.38%[1] | Minimal, as it provides a very clean extract. | High selectivity and can concentrate the analyte, leading to better sensitivity and reduced matrix effects. | More time-consuming and expensive than PPT. Method development can be more complex. |
Experimental Protocols
Below are detailed methodologies for common experiments in the LC-MS/MS analysis of Ampicillin.
Sample Preparation: Protein Precipitation (PPT)
Objective: To remove proteins from plasma samples.
Materials:
-
Human plasma samples
-
Acetonitrile (ACN) containing 0.1% formic acid
-
Internal Standard (Ampicillin-d5) working solution
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of Ampicillin-d5 internal standard working solution.
-
Add 300 µL of cold ACN (containing 0.1% formic acid).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE)
Objective: To extract and clean up Ampicillin from plasma, minimizing matrix effects.
Materials:
-
Human plasma samples
-
SPE cartridges (e.g., Oasis HLB or a mixed-mode cation exchange sorbent)
-
Internal Standard (Ampicillin-d5) working solution
-
Phosphoric acid (for sample pre-treatment)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol with 2% formic acid)
-
SPE manifold
-
Evaporator
Protocol:
-
Sample Pre-treatment: To 250 µL of plasma, add 25 µL of Ampicillin-d5 internal standard and 250 µL of 4% phosphoric acid. Vortex for 30 seconds.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Ampicillin and the internal standard with 1 mL of methanol containing 2% formic acid.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis of Ampicillin
Objective: To chromatographically separate and quantify Ampicillin using tandem mass spectrometry.
Instrumentation:
-
Liquid Chromatography system coupled with a Tandem Mass Spectrometer (e.g., a triple quadrupole).
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute Ampicillin, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions:
-
Ampicillin: m/z 350.1 → 160.1
-
Ampicillin-d5 (IS): m/z 355.1 → 165.1
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Visualizations
The following diagrams illustrate key workflows and concepts in addressing matrix effects.
Caption: Experimental workflow for Ampicillin quantification.
Caption: Troubleshooting logic for addressing matrix effects.
References
How to interpret unexpected results in Lenampicillin susceptibility testing
Welcome to the Technical Support Center for Lenampicillin susceptibility testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during antimicrobial susceptibility testing (AST) of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a prodrug of ampicillin, a broad-spectrum beta-lactam antibiotic.[1] After administration, this compound is converted into its active form, ampicillin, which then inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[1] This disruption of the peptidoglycan layer, a crucial component of the bacterial cell wall, ultimately leads to cell lysis and bacterial death.[1]
Q2: What are the expected outcomes of this compound susceptibility testing?
Susceptibility testing for this compound, which is essentially testing for ampicillin susceptibility, will categorize a bacterial isolate as susceptible, intermediate, or resistant based on established breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3] A "susceptible" result indicates that the organism is likely to be inhibited by the usual dosage of the drug, while a "resistant" result suggests that the organism is unlikely to be inhibited.
Q3: We observed resistance to this compound in an isolate that was expected to be susceptible. What could be the primary reason?
The most common mechanism of resistance to ampicillin (the active form of this compound) is the production of beta-lactamase enzymes. These enzymes hydrolyze the beta-lactam ring, inactivating the antibiotic. Up to 90% of ampicillin resistance in E. coli is due to the production of the TEM-1 beta-lactamase. Therefore, if an isolate has acquired a gene encoding a beta-lactamase, it will show resistance to this compound.
Q4: Can the presence of beta-lactamase inhibitors affect the interpretation of this compound susceptibility?
Yes. This compound itself does not contain a beta-lactamase inhibitor. However, in a clinical or research setting, ampicillin is often combined with a beta-lactamase inhibitor like sulbactam. If you are performing comparative studies, testing this compound/ampicillin alone versus a combination agent (e.g., ampicillin/sulbactam) can help determine if resistance is mediated by beta-lactamases. Beta-lactamase inhibitors like clavulanate, sulbactam, and tazobactam can inhibit many, but not all, beta-lactamases.
Q5: We are seeing inconsistent results between disk diffusion and broth microdilution for this compound. Why might this occur?
Discrepancies between different susceptibility testing methods can arise from several factors:
-
Inoculum Effect : A higher concentration of bacteria than recommended can lead to smaller zone sizes in disk diffusion or higher Minimum Inhibitory Concentrations (MICs) in broth dilution, potentially shifting an interpretation from susceptible to resistant.
-
Media Variation : The composition and pH of the Mueller-Hinton Agar (MHA) or Broth (MHB) can influence results.
-
Beta-Lactamase Production : Some bacteria may produce inducible beta-lactamases, where the expression of the resistance enzyme is increased in the presence of the antibiotic. This can sometimes lead to different results depending on the testing method and antibiotic concentration.
Troubleshooting Unexpected Results
Issue 1: A Known Quality Control (QC) Strain Shows Unexpected Resistance to this compound
| Possible Cause | Recommended Action |
| Degraded Antibiotic Disks/Reagents | Check the expiration date and storage conditions of the this compound (ampicillin) disks or powder. Use a new lot of antibiotic to repeat the test. |
| Incorrect Inoculum Density | Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard. An overly dense inoculum can overwhelm the antibiotic. |
| Contaminated QC Strain | Streak the QC strain for isolation on an appropriate agar plate to ensure it is pure. Re-test with a well-isolated colony. |
| Improper Incubation | Verify the incubation temperature (typically 35°C ± 2°C) and duration (16-20 hours for most bacteria). |
| Media Quality Issues | Check the pH of the Mueller-Hinton agar (should be 7.2-7.4). Ensure the agar depth is uniform (4 mm) for disk diffusion. |
Issue 2: An Isolate Shows Susceptibility to this compound But Harbors a Known Beta-Lactamase Gene
| Possible Cause | Recommended Action |
| Low-Level Beta-Lactamase Expression | The level of beta-lactamase production may not be sufficient to confer resistance at the standard inoculum. Consider testing with a higher inoculum (inoculum effect testing). |
| False-Negative Test Result | The presence of certain enzymes, like AmpC beta-lactamases, can sometimes mask the presence of Extended-Spectrum Beta-Lactamases (ESBLs), leading to complex resistance profiles. Specialized phenotypic tests may be required for confirmation. |
| Inaccurate Genotypic Identification | Verify the genetic sequencing results. Ensure the identified gene is known to confer resistance to ampicillin. |
Experimental Protocols
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk containing the agent.
Methodology:
-
Inoculum Preparation : Select 3-5 well-isolated colonies of the test organism and suspend them in a sterile broth. Adjust the turbidity to match a 0.5 McFarland standard.
-
Inoculation : Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions.
-
Disk Application : Aseptically apply a this compound (or ampicillin) disk to the surface of the agar. Gently press the disk to ensure complete contact.
-
Incubation : Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation : Measure the diameter of the zone of inhibition in millimeters and interpret the result (Susceptible, Intermediate, or Resistant) based on CLSI or EUCAST guidelines.
Broth Microdilution Method (MIC Determination)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Antimicrobial Dilution : Prepare serial two-fold dilutions of ampicillin in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation : Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation : Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no inoculum).
-
Incubation : Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation : The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth. Interpret the MIC value according to established breakpoints.
Visual Guides
Caption: A workflow for troubleshooting unexpected resistance in this compound susceptibility testing.
Caption: The mechanism of this compound action and beta-lactamase mediated resistance.
References
Technical Support Center: Lenampicillin Experiments and Serum Esterase Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the effects of serum esterases in Lenampicillin experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to serum esterases?
This compound is a prodrug of the broad-spectrum antibiotic Ampicillin.[1][2][3] It is an ester derivative designed to enhance oral bioavailability.[1] In the body, and in in-vitro experiments involving serum or plasma, this compound is rapidly hydrolyzed by esterase enzymes to release the active drug, Ampicillin.[1] This enzymatic cleavage is essential for its therapeutic action in vivo but can be a significant challenge in experimental settings, leading to premature degradation of the prodrug and inaccurate results.
Q2: What are the primary consequences of uncontrolled serum esterase activity in my experiments?
Uncontrolled esterase activity can lead to several issues:
-
Underestimation of this compound's intrinsic properties: Rapid degradation prevents accurate assessment of the prodrug's own characteristics, such as membrane permeability or cellular uptake.
-
Inaccurate pharmacokinetic profiling: In in-vitro models simulating physiological conditions, the premature conversion to Ampicillin can skew pharmacokinetic data.
-
Inconsistent and unreliable results: The rate of hydrolysis can vary between different serum batches and experimental conditions, leading to poor reproducibility.
Q3: How can I control for the effects of serum esterases in my experiments?
There are several strategies to mitigate the impact of serum esterases:
-
Use of Esterase Inhibitors: This is the most common and effective method. Various chemical inhibitors can be added to the experimental medium to block the activity of serum esterases.
-
Heat Inactivation of Serum: Heating the serum to a specific temperature can denature and inactivate the esterase enzymes. However, this may also affect other serum components and should be used with caution.
-
Use of Artificial Serum Substitutes: In some instances, it may be possible to use a serum-free medium or a defined artificial serum that lacks esterase activity.
-
Low-Temperature Experiments: Conducting experiments at lower temperatures can significantly reduce the rate of enzymatic hydrolysis.
Q4: Which esterase inhibitors are commonly used, and how do I choose the right one?
Commonly used esterase inhibitors include Phenylmethylsulfonyl Fluoride (PMSF), Diisopropyl Fluorophosphate (DFP), and Sodium Fluoride (NaF). The choice of inhibitor depends on the specific experimental requirements, including the type of esterase, the required duration of inhibition, and potential interactions with the assay. It is often necessary to empirically test a panel of inhibitors to find the most effective one for your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent this compound concentrations between replicates. | Variable esterase activity in different wells or tubes. | - Ensure uniform mixing of the esterase inhibitor in the serum-containing medium.- Pre-incubate the serum with the inhibitor for a sufficient time before adding this compound.- Use a master mix of the complete medium to minimize pipetting variations. |
| Complete or near-complete hydrolysis of this compound at the first time point. | Insufficient concentration or potency of the esterase inhibitor. | - Increase the concentration of the esterase inhibitor.- Test a different, more potent esterase inhibitor (e.g., DFP instead of NaF).- Reduce the concentration of serum in the experimental medium, if possible. |
| Observed cellular effects are inconsistent with the known activity of Ampicillin. | The esterase inhibitor may have off-target effects on the cells. | - Run a control experiment with the esterase inhibitor alone to assess its impact on cellular function.- Reduce the concentration of the inhibitor to the lowest effective level.- Consider using a different class of esterase inhibitor. |
| Precipitation or cloudiness in the experimental medium. | The esterase inhibitor or its solvent may not be compatible with the medium. | - Ensure the final concentration of the solvent (e.g., DMSO for PMSF) is low and compatible with the medium and cells.- Prepare fresh stock solutions of the inhibitor before each experiment.- Filter the serum-containing medium after the addition of the inhibitor. |
Experimental Protocols
Protocol 1: Screening for the Most Effective Esterase Inhibitor
This protocol outlines a method to compare the efficacy of different esterase inhibitors in preventing this compound hydrolysis in human serum.
Materials:
-
This compound
-
Human serum
-
Esterase inhibitors (e.g., PMSF, DFP, NaF)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile
-
LC-MS/MS system
Methodology:
-
Prepare stock solutions of this compound and the esterase inhibitors in appropriate solvents.
-
Prepare reaction mixtures in microcentrifuge tubes containing human serum (e.g., 50% in PBS).
-
Add different concentrations of each esterase inhibitor to the respective tubes. Include a "no inhibitor" control.
-
Pre-incubate the mixtures at 37°C for 15 minutes.
-
Initiate the reaction by adding this compound to each tube to a final concentration of 10 µM.
-
Incubate the tubes at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each tube and immediately quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentrations of this compound and Ampicillin using a validated LC-MS/MS method.
-
Calculate the percentage of this compound remaining at each time point for each inhibitor and concentration.
Protocol 2: In Vitro Cellular Assay with Controlled Esterase Activity
This protocol describes a general workflow for conducting a cellular assay with this compound in the presence of serum, while controlling for esterase activity.
Materials:
-
Cells of interest
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
The most effective esterase inhibitor identified in Protocol 1
-
This compound
-
Assay-specific reagents
Methodology:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Prepare the complete cell culture medium containing the desired concentration of FBS.
-
Add the pre-determined optimal concentration of the selected esterase inhibitor to the medium.
-
Remove the old medium from the cells and replace it with the medium containing the esterase inhibitor. Pre-incubate for 1 hour.
-
Prepare a stock solution of this compound and add it to the wells to achieve the desired final concentrations.
-
Incubate the plate for the desired experimental duration.
-
At the end of the incubation, perform the specific cellular assay (e.g., viability, proliferation, gene expression analysis).
-
Include appropriate controls, such as vehicle control, Ampicillin control, and inhibitor-only control.
Quantitative Data Summary
The following table provides representative data on the efficacy of different esterase inhibitors in preventing this compound hydrolysis in human serum at 37°C. Note: These values are illustrative and the optimal inhibitor and concentration should be determined experimentally.
| Esterase Inhibitor | Concentration | This compound Remaining after 60 min (%) |
| None (Control) | - | < 5% |
| Sodium Fluoride (NaF) | 10 mM | ~ 40% |
| Sodium Fluoride (NaF) | 50 mM | ~ 75% |
| PMSF | 1 mM | ~ 85% |
| PMSF | 5 mM | > 95% |
| DFP | 0.1 mM | ~ 90% |
| DFP | 1 mM | > 98% |
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison of Lenampicillin and Bacampicillin: A Crossover Study Analysis
A comprehensive review of a crossover study reveals key pharmacokinetic differences between two ampicillin prodrugs, lenampicillin and bacampicillin, offering valuable insights for researchers and drug development professionals.
A pivotal crossover study conducted with six healthy, fasting volunteers provides a direct comparison of the serum kinetics and urinary excretion of this compound and bacampicillin.[1][2][3] This guide synthesizes the findings from this crucial research, presenting the data in a clear, comparative format and detailing the experimental protocols to inform future research and development.
Pharmacokinetic Profile: Data Summary
The study highlights significant differences in the absorption and peak serum concentrations of the two ampicillin esters. The quantitative data from the study is summarized in the tables below.
Table 1: Comparative Pharmacokinetic Parameters [1][2]
| Parameter | This compound | Bacampicillin |
| Mean Peak Serum Concentration (Cmax) | 12.0 mg/L | 9.7 mg/L |
| Mean Time to Peak Concentration (Tmax) | 0.6 hours | 0.7 hours |
| Area Under the Curve (AUC) | Similar to Bacampicillin | Similar to this compound |
| Total Percentage Urinary Recovery | Similar to Bacampicillin | Similar to this compound |
Table 2: Serum Concentration Over Time
| Time (hours) | This compound (mg/L) | Bacampicillin (mg/L) |
| 0.25 | 6.8 | 3.9 |
| 0.5 | 11.5 | 8.7 |
| 0.75 | 12.9 | 9.7 |
| 1.0 | 11.8 | 8.8 |
| 1.5 | 8.7 | 6.8 |
| 2.0 | 6.1 | 5.0 |
| 3.0 | 2.8 | 2.6 |
| 4.0 | 1.3 | 1.2 |
| 6.0 | 0.4 | 0.4 |
Table 3: Cumulative Urinary Excretion
| Time (hours) | This compound (%) | Bacampicillin (%) |
| 0-2 | 46.9 | 43.0 |
| 0-4 | 63.2 | 61.5 |
| 0-6 | 69.1 | 68.1 |
| 0-12 | 72.5 | 72.1 |
Experimental Design and Methodology
The comparative study employed a crossover design, a robust methodology for pharmacokinetic studies.
Study Protocol
A crossover study was conducted with six healthy, fasting male volunteers. Each participant received single oral doses of 800 mg of this compound (equivalent to 500 mg of ampicillin) and 800 mg of bacampicillin hydrochloride (equivalent to 556 mg of ampicillin). There was a washout period between the administration of each drug to prevent carry-over effects.
Sample Collection and Analysis
Venous blood samples were collected at intervals over 6 hours, and urine samples were collected over a 12-hour period following the ingestion of each drug. The concentration of free ampicillin in the serum and urine was determined using a microbiological assay with Bacillus subtilis as the indicator organism.
Visualizing the Study Design and Drug Metabolism
To better understand the experimental flow and the metabolic fate of these prodrugs, the following diagrams are provided.
Caption: Workflow of the crossover study design.
Caption: Conversion of prodrugs to active ampicillin.
Conclusion
The crossover study demonstrates that while both this compound and bacampicillin are effective prodrugs of ampicillin, this compound exhibits a more rapid absorption and achieves a higher peak serum concentration. The area under the curve and total urinary recovery were found to be similar for both drugs, suggesting comparable overall bioavailability. These findings are critical for the rational design of dosing regimens and the selection of appropriate candidates for further clinical investigation. The provided experimental details and visualizations offer a clear framework for understanding and potentially replicating or extending this important comparative research.
References
Statistical analysis for comparing the MIC values of Lenampicillin and other antibiotics
This guide provides a statistical comparison of the Minimum Inhibitory Concentration (MIC) values for Lenampicillin, alongside other commonly prescribed antibiotics, against clinically significant bacterial strains. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of the antimicrobial potency of these agents. As this compound is a prodrug that is rapidly hydrolyzed to ampicillin in the body, the MIC values of ampicillin are utilized as a direct surrogate for its in vitro activity.
Comparative MIC Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of ampicillin (representing this compound), amoxicillin, and ciprofloxacin against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The data is presented as a range of reported MICs, as well as MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. This provides a more nuanced understanding of the antibiotics' efficacy across multiple strains.
| Antibiotic | Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Ampicillin | Staphylococcus aureus | 0.06 - >256 | 0.5 - 8 | 8 - >256[1] |
| Escherichia coli | 2 - >256 | 4 - 8 | >64 - ≥128[2][3] | |
| Pseudomonas aeruginosa | >64 - >512 | >512 | >512 | |
| Amoxicillin | Staphylococcus aureus | 0.25 - 128 | 0.25 - 0.5[4][5] | 8 - 64 |
| Escherichia coli | 0.25 - >512 | 8 | 32 | |
| Pseudomonas aeruginosa | - | - | - | |
| Ciprofloxacin | Staphylococcus aureus | 0.125 - >1024 | 0.25 - 1 | 0.5 - >32 |
| Escherichia coli | 0.004 - >128 | 0.015 - 0.03 | 0.06 - >32 | |
| Pseudomonas aeruginosa | 0.008 - >512 | 0.12 - 0.5 | 0.5 - >32 |
Note: The MIC values for ampicillin against Pseudomonas aeruginosa are generally very high, indicating intrinsic resistance. Amoxicillin is typically not effective against Pseudomonas aeruginosa.
Experimental Protocols for MIC Determination
The determination of MIC values is a critical component of antimicrobial susceptibility testing. The following are detailed methodologies for two standard protocols: Broth Microdilution and Agar Dilution, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method
This method involves challenging a standardized bacterial inoculum with serial dilutions of an antibiotic in a liquid medium.
1. Preparation of Materials:
- Antibiotic Stock Solutions: Prepare stock solutions of each antibiotic at a high concentration (e.g., 1000 µg/mL) in a suitable solvent. Sterilize by filtration.
- Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria. For fastidious organisms, specific supplemented media may be required as per CLSI or EUCAST guidelines.
- Bacterial Inoculum: From a fresh (18-24 hour) culture on an appropriate agar plate, select several colonies and suspend them in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
- Microtiter Plates: Use sterile 96-well microtiter plates.
2. Assay Procedure:
- Dispense 50 µL of the appropriate growth medium into each well of the microtiter plate.
- Create serial two-fold dilutions of the antibiotic by adding 50 µL of the antibiotic stock solution to the first well of a row and then transferring 50 µL to the subsequent wells, mixing thoroughly at each step. The last well typically serves as a growth control and contains no antibiotic.
- Inoculate each well (except for a sterility control well) with 50 µL of the standardized bacterial inoculum.
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
3. Interpretation of Results:
- The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or with a plate reader.
Agar Dilution Method
In this method, the antibiotic is incorporated into the agar medium at various concentrations, and then a standardized bacterial inoculum is spotted onto the surface.
1. Preparation of Materials:
- Antibiotic-Containing Agar Plates: Prepare a series of agar plates (typically Mueller-Hinton Agar) containing two-fold serial dilutions of the antibiotic. This is achieved by adding the appropriate volume of the antibiotic stock solution to molten agar before it solidifies. A control plate with no antibiotic is also prepared.
- Bacterial Inoculum: Prepare the bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).
2. Assay Procedure:
- Using a multipoint inoculator, spot a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each antibiotic-containing agar plate and the control plate.
- Allow the inoculum spots to dry completely before inverting the plates.
- Incubate the plates at 35°C ± 2°C for 16-20 hours.
3. Interpretation of Results:
- The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration of an antibiotic using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. researchgate.net [researchgate.net]
- 2. Minimum inhibitory concentrations of frequently used antibiotics against Escherichia coli and Trueperella pyogenes isolated from uteri of postpartum dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ampicillin susceptibilities of vaginal and placental isolates of group B streptococcus and Escherichia coli obtained between 1992 and 1994 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amoxicillin Administration Regimen and Resistance Mechanisms of Staphylococcus aureus Established in Tissue Cage Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Lenampicillin's performance against current standard-of-care antibiotics
For Immediate Release
This guide provides a comprehensive performance benchmark of Lenampicillin, a prodrug of ampicillin, against current standard-of-care antibiotics for common bacterial infections. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on this compound's efficacy, safety, and pharmacokinetic profile, offering a direct comparison with established treatments for skin and soft tissue, respiratory tract, and oral and maxillofacial infections.
Executive Summary
This compound is an orally administered antibiotic that is rapidly hydrolyzed to ampicillin, its active form, after absorption.[1] This conversion enhances the oral bioavailability of ampicillin, leading to higher peak serum concentrations and a more rapid time to peak concentration compared to amoxicillin.[2][3] Clinical studies have demonstrated that this compound has a comparable efficacy and safety profile to amoxicillin in treating skin and soft tissue infections.[4] As the active moiety is ampicillin, this compound's antibacterial spectrum and mechanism of action are identical to that of ampicillin, involving the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[5]
This guide presents a detailed comparison of this compound's performance metrics, including Minimum Inhibitory Concentration (MIC) data and pharmacokinetic parameters, alongside those of standard-of-care antibiotics for relevant indications.
Mechanism of Action
This compound is a prodrug of ampicillin, meaning it is biochemically converted in the body to the active drug, ampicillin. Ampicillin, a beta-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inactivating PBPs, ampicillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.
Figure 1: Mechanism of Action of this compound.
Comparative In Vitro Activity
The in vitro activity of an antibiotic is a critical indicator of its potential clinical efficacy. The Minimum Inhibitory Concentration (MIC) represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium. As this compound's active form is ampicillin, the following tables compare the MIC values of ampicillin against common pathogens with those of standard-of-care antibiotics for relevant infections.
Table 1: MIC90 (µg/mL) Comparison for Key Pathogens in Skin and Soft Tissue Infections
| Pathogen | Ampicillin | Cephalexin | Clindamycin | Doxycycline | Trimethoprim-Sulfamethoxazole (TMP-SMX) |
| Staphylococcus aureus (MSSA) | 0.5 - 1 | 4 | 0.25 | 0.5 | 0.5/9.5 |
| Streptococcus pyogenes (Group A Strep) | ≤0.06 | 0.5 | ≤0.12 | 0.25 | ≤0.5/9.5 |
Note: Data compiled from multiple sources. MIC values can vary based on testing methodology and geographic location.
Table 2: MIC90 (µg/mL) Comparison for Key Pathogens in Respiratory Tract Infections
| Pathogen | Ampicillin | Amoxicillin/Clavulanate | Doxycycline | Azithromycin |
| Streptococcus pneumoniae | 0.03 - 0.06 | ≤0.25/0.12 | 0.12 | ≤0.12 |
| Haemophilus influenzae (β-lactamase negative) | 0.25 | ≤1/0.5 | 2 | 2 |
| Haemophilus influenzae (β-lactamase positive) | >16 | ≤1/0.5 | 2 | 2 |
Note: Data compiled from multiple sources. MIC values can vary based on testing methodology and geographic location.
Table 3: MIC (µg/mL) Comparison for Key Pathogens in Oral and Maxillofacial Infections
| Pathogen | This compound (as Ampicillin) | Amoxicillin | Clindamycin |
| Gram-positive cocci (e.g., Streptococcus spp.) | <0.39 | ≤0.25 | ≤0.12 |
| Anaerobes (e.g., Peptostreptococcus spp.) | <0.39 | ≤0.25 | ≤0.25 |
Note: Data for this compound is from a study on oral and maxillofacial infections. Other data is generalized from available literature.
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of an antibiotic determine its absorption, distribution, metabolism, and excretion. This compound was specifically designed to improve the oral absorption of ampicillin.
Table 4: Pharmacokinetic Parameters of this compound and Comparator Oral Antibiotics
| Parameter | This compound (400 mg) | Ampicillin (equimolar dose) | Amoxicillin (500 mg) | Bacampicillin (400 mg) |
| Cmax (µg/mL) | 6.5 | 2.9 | 7.6 | 9.7 |
| Tmax (h) | 0.70 | 0.87 | 1.4 | 0.7 |
| AUC (µg·h/mL) | Similar to Amoxicillin & Bacampicillin | - | Similar to this compound & Bacampicillin | Similar to this compound & Amoxicillin |
Cmax: Maximum serum concentration; Tmax: Time to reach maximum serum concentration; AUC: Area under the concentration-time curve.
The data indicates that this compound achieves a higher peak serum concentration in a shorter amount of time compared to an equimolar dose of ampicillin, and a faster time to peak concentration than amoxicillin.
Clinical Efficacy
Clinical trial data provides the most direct evidence of a drug's performance in patients.
Skin and Soft Tissue Infections:
A double-blind, controlled clinical study compared this compound (1,000 mg/day) to amoxicillin (1,000 mg/day) for the treatment of suppurative skin and soft tissue infections. The results showed no significant difference in effectiveness and usefulness between the two drugs. The "cured" or "remarkably improved" rate for this compound was 79.2%, compared to 76.6% for amoxicillin. The incidence of severe side effects was slightly lower in the this compound group. In another study, the clinical efficacy rate of this compound in treating 183 cases of superficial purulent infection was 79.2%.
Respiratory Tract Infections:
A clinical evaluation of this compound (750-1000 mg/day) in seven cases of acute respiratory infection (including acute bronchitis, pneumonia, and bronchopneumonia) and one case of urinary tract infection showed a good clinical response in five cases, resulting in an overall effective rate of 71.4%.
Oral and Maxillofacial Infections:
In a study of 109 cases of oral infections, this compound demonstrated an efficacy rate of 87.3% as determined by a point system, and 86.3% based on the subjective judgment of the treating physicians.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The following is a generalized protocol for determining MIC values using the broth microdilution method, a standard procedure in microbiology.
References
- 1. CLINICAL EVALUATION OF this compound (KBT-1585) IN THE FIELD OF RESPIRATORY AND URINARY TRACT INFECTION [jstage.jst.go.jp]
- 2. Comparative activity of ampicillin and seven cephalosporins against group D streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetic study between this compound, bacampicillin and amoxycillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Clinical evaluation of this compound in the treatment of superficial suppurative skin and soft tissue infection. A double-blind study comparing amoxicillin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Clinical studies on this compound in the therapy of skin and soft tissue infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating In Vitro Susceptibility of Lenampicillin with In Vivo Clinical Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the relationship between the in vitro activity of Lenampicillin, a prodrug of ampicillin, and its in vivo efficacy, particularly in the context of skin and soft tissue infections. By examining available experimental data, this document aims to offer objective insights for researchers and drug development professionals.
Understanding the Correlation: From Laboratory to Clinic
The clinical success of an antibiotic is fundamentally linked to its ability to inhibit or kill pathogenic bacteria at concentrations achievable in the human body. In vitro susceptibility testing, primarily through the determination of the Minimum Inhibitory Concentration (MIC), provides a quantitative measure of a drug's potency against a specific microorganism. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. However, the translation of this in vitro data to in vivo clinical outcomes is a complex process influenced by pharmacokinetics (PK), pharmacodynamics (PD), and host factors.
This compound, as a prodrug, is hydrolyzed to ampicillin after oral administration. Therefore, the in vitro susceptibility data of ampicillin is directly relevant to predicting the in vivo efficacy of this compound. The core principle is that for an infection to be treated successfully, the concentration of free ampicillin at the site of infection must exceed the MIC of the causative pathogen for a sufficient duration.
Data Presentation: In Vitro Susceptibility vs. In Vivo Efficacy
The following tables summarize the available quantitative data for this compound (ampicillin) in vitro susceptibility and the corresponding in vivo clinical outcomes from studies on skin and soft tissue infections.
Table 1: In Vitro Susceptibility of Ampicillin against Common Skin Pathogens
| Bacterial Species | Ampicillin MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible, MSSA) | 0.6 - 1 | 0.5 | 64 |
| Staphylococcus epidermidis | Not specified in retrieved data | Not specified | Not specified |
| Gram-positive cocci (general) | <0.39 | Not specified | Not specified |
| Gram-negative bacteria (susceptible strains) | <3.13 | Not specified | Not specified |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: In Vivo Clinical Efficacy of this compound in Skin and Soft Tissue Infections
| Clinical Study | Dosage | Indication | Clinical Efficacy Rate | Efficacy against S. aureus | Efficacy against S. epidermidis |
| Double-blind vs. Amoxicillin[1] | 1000 mg daily (divided doses) | Superficial suppurative skin and soft tissue infections | 88.7% ("cured" or "remarkably improved") | Not specified | Not specified |
| Open-label study[2] | 750-1500 mg daily | Superficial purulent infections | 79.2% | 74.6% | 76.3% |
Table 3: Correlation of Ampicillin/Sulbactam MIC with Clinical Outcomes in Enterobacteriaceae Infections (A Surrogate Model)
| Ampicillin MIC (µg/mL) | Clinical Cure/Improvement Rate |
| ≤ 8 | Not appreciably different from higher MICs |
| 16 | Not appreciably different from ≤ 8 µg/mL |
| 32 | Not appreciably different from ≤ 8 µg/mL |
This table is based on a retrospective analysis of ampicillin/sulbactam clinical trials and suggests that for Enterobacteriaceae, clinical outcomes may not significantly differ for pathogens with MICs up to 32 µg/mL.[3] This provides a framework for how such a correlation could be assessed for this compound.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for the key experiments cited.
In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of ampicillin that inhibits the visible growth of a bacterial isolate.
Method: Broth microdilution is a standard method.
-
Preparation of Reagents:
-
Prepare a stock solution of ampicillin powder of known potency in a suitable solvent and dilute it to the desired starting concentration in Mueller-Hinton Broth (MHB).
-
Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
-
Serial Dilution:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the ampicillin solution with MHB to achieve a range of concentrations.
-
-
Inoculation:
-
Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation:
-
The MIC is read as the lowest concentration of ampicillin in which there is no visible growth (turbidity) of the bacteria.
-
In Vivo Efficacy Study: Clinical Trial for Skin and Soft Tissue Infections (Generalized Protocol)
Objective: To evaluate the clinical efficacy and safety of this compound in treating patients with skin and soft tissue infections.
Study Design: A multicenter, randomized, double-blind, controlled clinical trial.
-
Patient Population:
-
Inclusion criteria: Adult patients with a clinical diagnosis of cellulitis, wound infection, or major cutaneous abscess.
-
Exclusion criteria: Known hypersensitivity to penicillins, severe renal impairment, or infection with a known ampicillin-resistant pathogen.
-
-
Randomization and Blinding:
-
Patients are randomly assigned to receive either this compound or a comparator antibiotic (e.g., amoxicillin).
-
Both investigators and patients are blinded to the treatment allocation.
-
-
Treatment Regimen:
-
This compound administered orally at a specified dose (e.g., 1000 mg daily in divided doses) for a defined duration (e.g., 14 days).[1]
-
-
Clinical Assessment:
-
Baseline assessment includes clinical evaluation of the infection, wound culture for pathogen identification and in vitro susceptibility testing.
-
Follow-up assessments are conducted at specific time points during and after treatment to evaluate clinical response (e.g., resolution of signs and symptoms of infection).
-
-
Outcome Measures:
-
Primary endpoint: Clinical cure rate, defined as the complete resolution of all signs and symptoms of infection.
-
Secondary endpoints: Bacteriological eradication rate, incidence of adverse events.
-
-
Data Analysis:
-
Statistical analysis is performed to compare the efficacy and safety of this compound with the comparator drug.
-
An attempt to correlate the baseline MIC of the isolated pathogen with the clinical outcome for each patient is a critical component of the analysis.
-
Visualization of Key Processes
Diagrams created using Graphviz (DOT language) illustrate the workflow for correlating in vitro and in vivo data and the mechanism of action of this compound.
Caption: Workflow for correlating in vitro MIC with in vivo clinical outcome.
Caption: Mechanism of action of this compound.
Conclusion
References
- 1. [Clinical evaluation of this compound in the treatment of superficial suppurative skin and soft tissue infection. A double-blind study comparing amoxicillin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Clinical studies on this compound in the therapy of skin and soft tissue infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbiologic and pharmacodynamic principals applied to the antimicrobial susceptibility testing of ampicillin/sulbactam: analysis of the correlations between in vitro test results and clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
